O-(2-Methoxyisopropyl)hydroxylamine
Description
The exact mass of the compound o-(2-Methoxypropan-2-yl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-(2-methoxypropan-2-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYTJZHQIXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544877 | |
| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-33-4 | |
| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine (CAS: 103491-33-4)
Introduction
O-(2-Methoxyisopropyl)hydroxylamine, with the CAS number 103491-33-4, is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its unique molecular architecture allows for its incorporation into novel chemical entities to modulate their physicochemical and pharmacological properties.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its core attributes, synthesis, applications, and handling.
Physicochemical Properties and Molecular Structure
Understanding the fundamental properties of this compound is paramount for its effective application in research and synthesis.
Molecular Identity
-
Systematic Name: O-(2-methoxypropan-2-yl)hydroxylamine[2][3]
-
Common Synonyms: 2-(aminooxy)-2-methoxypropane, (1-Methoxy-1-methylethoxy)amine, N-(1-Methoxy-1-methylethoxy)amine, O-(1-Methoxy-1-methylethyl)hydroxylamine[1][2]
-
Molecular Formula: C4H11NO2[1]
-
Molecular Weight: 105.14 g/mol [5][]
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound, which are critical for experimental design and execution.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [4][8] |
| Boiling Point | 73°C at 103 mmHg | [1][4][9] |
| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [1][4] |
| Refractive Index | 1.4150 to 1.4190 | [1][4] |
| pKa (Predicted) | 4.65 ± 0.70 | [1][4][8] |
| Solubility | 96 g/L in water at 25°C | [8] |
| Purity | Typically ≥95.0% (by GC) | [5][] |
Structural Rationale for Reactivity
The reactivity of this compound is primarily dictated by the nucleophilic aminooxy group (-ONH2). The oxygen atom, being more electronegative, influences the electron density around the nitrogen, making the lone pair on the nitrogen available for nucleophilic attack. This is a key feature in its role in forming oxime ethers.
Caption: Molecular Structure of this compound
Synthesis and Manufacturing
While specific, proprietary synthesis routes are often held as trade secrets by manufacturers, general principles of hydroxylamine synthesis can be instructive. A common approach involves the O-alkylation of a protected hydroxylamine precursor, followed by deprotection.
Generalized Synthetic Pathway
A plausible, generalized synthesis could involve the following conceptual steps:
-
Protection of Hydroxylamine: To prevent undesired side reactions at the nitrogen atom, hydroxylamine is often protected. A common protecting group is the formation of a ketoxime, for example, by reacting hydroxylamine with a ketone like methyl isobutyl ketone.[10]
-
O-Alkylation: The protected hydroxylamine is then reacted with a suitable alkylating agent.
-
Deprotection: The protecting group is removed, typically under acidic conditions, to yield the final O-substituted hydroxylamine product.[11]
This multi-step process ensures regioselective alkylation on the oxygen atom.
Caption: Generalized Synthetic Workflow
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable reagent primarily due to its ability to act as a bioisosteric replacement and a modulator of pharmacokinetic properties.[1][12]
Role as a Bioisostere
In drug design, replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to optimize a lead compound. The N,N,O-trisubstituted hydroxylamine moiety, which can be formed using reagents like this compound, is explored as a bioisostere for ether and branched alkyl units.[12] This substitution can lead to:
-
Reduced Lipophilicity: Exchanging hydrocarbon moieties for a hydroxylamine unit often decreases the partition coefficient (logP), which can be beneficial for improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a drug candidate.[12]
-
Improved Metabolic Stability: The introduction of the hydroxylamine group can block sites of metabolism, leading to a longer half-life in the body.[12]
-
Enhanced Solubility and Bioavailability: Modifying lipophilicity can improve a compound's solubility, a critical factor for oral absorption and overall bioavailability.[1]
Formation of Oxime Ethers
A primary application is the reaction with aldehydes and ketones to form stable oxime ethers. This reaction is crucial for derivatizing carbonyl-containing compounds.
3.2.1. Experimental Protocol: General Oximation Reaction
This protocol outlines a general procedure for the formation of an oxime ether using this compound.
Materials:
-
Carbonyl-containing substrate (aldehyde or ketone)
-
This compound
-
Anhydrous ethanol or other suitable protic solvent
-
Pyridine or another mild base (optional, to neutralize any HCl if starting from a hydrochloride salt)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if heating is required)
Procedure:
-
Dissolution: Dissolve the carbonyl-containing substrate (1.0 equivalent) in anhydrous ethanol in the reaction vessel.
-
Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution. If using a hydrochloride salt of the hydroxylamine, add an equivalent amount of a mild base like pyridine.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure oxime ether.
Causality: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon. The slightly acidic conditions often favor the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
Caption: Experimental Workflow for Oximation
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Hazard Identification
According to GHS classifications, this compound is considered:
-
Flammable liquid and vapor (Category 3).[8]
-
Causes severe skin burns and eye damage (Category 1B).[8]
-
Causes serious eye damage (Category 1).[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][8]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][13] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Spill Management: In case of a spill, contain the material and absorb it with an inert material. Dispose of it as hazardous waste.
Storage and Stability
-
Storage Temperature: Store in a refrigerator at 2-8°C.[9] Some suppliers recommend storage at 0-10°C.[8]
-
Inert Atmosphere: The compound is noted to be air and heat sensitive.[5][9] It is best stored under an inert atmosphere, such as argon.[9]
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated place.[8]
Conclusion
This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its ability to form stable oxime ethers and serve as a bioisosteric replacement for less favorable functional groups makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful and safe application in the laboratory.
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The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - NIH. (2022). Retrieved from [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]
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What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? | ResearchGate. (2016). Retrieved from [Link]
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CAS NO. 103491-33-4 | this compound | Catalog AG-AG003TEU. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023). Retrieved from [Link]
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Oxidation of hydroxylamine by nitrous and nitric acids. Model development from first principle SCRF calculations - PubMed. (n.d.). Retrieved from [Link]
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O-(2-Methoxyisopropyl)hydroxylamine: An In-depth Technical Guide for Drug Development Professionals
Abstract
O-(2-Methoxyisopropyl)hydroxylamine, a key molecule in the landscape of modern medicinal chemistry, offers a unique combination of reactivity and stability, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed synthetic methodologies, and significant applications. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a senior-level resource for leveraging this compound in the synthesis of novel therapeutics, including its role in bioconjugation and prodrug design.
Core Chemical and Physical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. These properties dictate its handling, storage, reactivity, and behavior in biological systems.
Physical Properties
The physical attributes of this compound are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 103491-33-4 | [1][2] |
| Molecular Formula | C₄H₁₁NO₂ | [] |
| Molecular Weight | 105.14 g/mol | [] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 73 °C at 103 mmHg | [1][2] |
| Density | ~0.947 g/cm³ (Predicted) | [1] |
| Refractive Index | ~1.4150 to 1.4190 | [1] |
| pKa | ~4.65 (Predicted) | [1] |
| Storage Temperature | Refrigerated (2-8 °C) | [4] |
Chemical Properties and Reactivity Profile
The chemical behavior of this compound is dominated by the nucleophilic nature of the hydroxylamine moiety, which is sterically shielded and electronically influenced by the adjacent 2-methoxyisopropyl group.
-
Nucleophilic Reactivity: The primary chemical utility of this compound stems from the high nucleophilicity of the nitrogen atom. It readily undergoes condensation reactions with aldehydes and ketones to form stable oxime ethers. This "click-like" reaction is highly efficient and selective, proceeding under mild conditions, which is a significant advantage in the context of complex molecule synthesis and bioconjugation.
-
Stability and Handling: this compound is a flammable liquid and can cause severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] For storage, it should be kept in a tightly sealed container under refrigeration to minimize degradation.[4]
Synthesis of this compound
The synthesis of O-alkylhydroxylamines can be achieved through several routes. A common and reliable method involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection. This approach prevents the undesired N-alkylation that can occur with free hydroxylamine.
Two-Step Synthetic Protocol
This protocol is based on well-established methods for the synthesis of O-alkylhydroxylamines, adapted for the specific preparation of this compound.
Step 1: O-Alkylation of N-Hydroxyphthalimide
The first step involves the nucleophilic substitution of a suitable alkylating agent, such as 2-bromo-2-methoxypropane, with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, directing the alkylation to the oxygen atom.
-
Reaction:
-
Detailed Methodology:
-
To a solution of N-hydroxyphthalimide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature to form the potassium salt of N-hydroxyphthalimide.
-
Slowly add 2-bromo-2-methoxypropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-Methoxyisopropoxy)phthalimide.
-
Step 2: Hydrazinolysis for Deprotection
The phthalimide protecting group is efficiently removed by treatment with hydrazine, yielding the desired this compound.
-
Reaction:
-
Detailed Methodology:
-
Dissolve the crude N-(2-Methoxyisopropoxy)phthalimide from the previous step in a solvent such as ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
A precipitate of phthalhydrazide will form. Stir the reaction for several hours to ensure complete deprotection.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Carefully concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by distillation under reduced pressure to afford pure this compound.
-
Caption: General scheme for oxime ether formation.
In the context of ADCs, a cytotoxic drug can be functionalized with a hydroxylamine moiety, such as this compound, and then conjugated to an antibody that has been engineered to contain an aldehyde or ketone handle. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for its pharmacokinetic and pharmacodynamic properties. While specific examples utilizing this compound in publicly disclosed ADCs are not readily available, its structural class is central to this technology as described in various patents concerning ADC constructs. [5][6][7][8]
Prodrug Design
The oxime linkage can also be engineered to be cleavable under specific physiological conditions, making it a valuable tool in prodrug design. A prodrug is an inactive derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.
-
Rationale for Use: By converting a drug with poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) into a prodrug using an O-alkylhydroxylamine linker, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved. The stability of the oxime bond can be tuned by modifying the substituents on the carbonyl and hydroxylamine components, allowing for controlled release of the drug at the target site. The use of oxime derivatives in prodrugs is a well-established strategy to enhance oral activity and duration of action.
Conclusion
This compound is a versatile and powerful reagent for researchers and professionals in drug development. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and critical role in forming stable oxime linkages, underscore its importance. The applications in bioconjugation for creating advanced therapeutics like ADCs and in the design of innovative prodrugs highlight its significant potential to contribute to the development of next-generation medicines. A comprehensive understanding of this molecule, as provided in this guide, is essential for harnessing its full capabilities in the pursuit of novel and effective therapies.
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An In-depth Technical Guide to the Safe Handling of O-(2-Methoxyisopropyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Utility and Risks
O-(2-Methoxyisopropyl)hydroxylamine (CAS No. 103491-33-4) is a valuable reagent in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] Its unique molecular structure allows for its incorporation into novel chemical entities, influencing their pharmacokinetic and pharmacodynamic profiles to potentially enhance therapeutic efficacy, selectivity, and safety.[1] However, the very reactivity that makes this compound a useful synthetic building block also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth examination of the safety profile of this compound, moving beyond a standard safety data sheet (SDS) to offer practical, field-proven insights for its safe handling, storage, and use in a research and development setting.
Section 1: Physicochemical and Hazardous Profile
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.
Physicochemical Properties
The physical characteristics of this compound are critical to its handling and storage. As a colorless, clear liquid, its volatility and other properties dictate the necessary engineering controls and personal protective equipment.[2][3]
| Property | Value | Source |
| CAS Number | 103491-33-4 | [2][3] |
| Molecular Formula | C₄H₁₁NO₂ | [][5] |
| Molecular Weight | 105.14 g/mol | [][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 73°C @ 103 mmHg | [2][6] |
| Solubility | 96 g/L (25°C) | [3] |
| pKa | 4.65 ± 0.70 (Predicted) | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards are its flammability and corrosivity.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Hazard Pictograms:
The combination of flammability and corrosivity demands a multi-faceted approach to safety, encompassing measures to prevent both fire and chemical burns.[7]
Section 2: Toxicological Profile - Acknowledging Data Gaps
Section 3: Safe Handling and Storage Protocols
The dual flammable and corrosive nature of this compound, compounded by its sensitivity to heat and air, requires stringent adherence to the following protocols.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the accumulation of flammable vapors.[8][9]
-
Ignition Source Control: Strict avoidance of ignition sources is paramount. This includes open flames, hot plates, and spark-producing equipment.[8][10] Electrical equipment used in the vicinity should be intrinsically safe.[9][11]
-
Bonding and Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, proper bonding and grounding of metal containers is essential during transfer.[9][11]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin burns from the corrosive liquid. |
| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes. |
| Skin and Body Protection | A flame-resistant lab coat worn over full-length pants and closed-toe shoes. | To protect against accidental skin contact and in the event of a small fire. |
| Respiratory Protection | May be required for larger spills or in situations with inadequate ventilation. | To prevent inhalation of corrosive vapors. |
Storage Requirements
The stability of this compound is contingent on proper storage conditions.
-
Temperature: Store in a cool, well-ventilated area, away from heat sources. Refrigerated storage (2-8°C) is recommended.[3][6]
-
Atmosphere: Due to its air sensitivity, storage under an inert atmosphere (e.g., argon) is advised to prevent degradation.[6]
-
Container: Keep the container tightly closed and store in a flammable liquids storage cabinet.[12][13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
Section 4: Reactivity and Stability
While detailed reactivity studies are not widely published, the chemical nature of this compound suggests potential incompatibilities. As a hydroxylamine derivative, it may react exothermically with oxidizing agents. Its sensitivity to heat indicates a potential for thermal decomposition, although the specific products of degradation are not well-documented.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[14][15]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as outlined in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and contact emergency services.
Section 6: Experimental Workflows and Logical Relationships
Emergency Response Workflow
The following diagram illustrates the logical flow of actions in the event of an emergency involving this compound.
Caption: Workflow for emergency response to incidents.
Safe Handling and Storage Logic
This diagram illustrates the interconnectedness of procedures for the safe handling and storage of this compound.
Caption: Logic for safe handling and storage procedures.
Conclusion: A Culture of Safety
This compound is a potent tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a comprehensive and unwavering commitment to safety. While data gaps in its toxicological profile exist, its known hazards as a flammable and corrosive liquid provide a clear mandate for the rigorous application of the engineering controls, personal protective equipment, and handling procedures outlined in this guide. By fostering a culture of safety and adhering to these principles, researchers can confidently and responsibly harness the synthetic potential of this valuable compound.
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How to Ensure Safe Handling & Storage of Flammable Liquids. (n.d.). Retrieved from [Link]
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University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]
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Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]
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Princeton University. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety. Retrieved from [Link]
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University of Illinois. (2024). Flammable Liquids. Division of Research Safety. Retrieved from [Link]
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solubility of O-(2-Methoxyisopropyl)hydroxylamine in organic solvents
An In-depth Technical Guide to the Solubility of O-(2-Methoxyisopropyl)hydroxylamine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile synthetic intermediate with growing importance in medicinal chemistry and drug development.[1] Its utility in the synthesis of novel therapeutic agents is well-documented, where it serves as a critical building block for modifying molecular frameworks to optimize pharmacokinetic and pharmacodynamic profiles.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in synthetic chemistry, enabling researchers to design robust reaction conditions, streamline purification processes, and ensure reproducible outcomes. This guide provides a detailed exploration of the solubility characteristics of this compound, synthesizes its known physicochemical properties, and presents a standardized protocol for its solubility determination.
Introduction to this compound
This compound, with the CAS number 103491-33-4, is an organic compound featuring a hydroxylamine moiety O-substituted with a 2-methoxyisopropyl group.[2] This unique structural arrangement, combining both polar (hydroxylamine) and non-polar (methoxyisopropyl) functionalities, imparts a distinct solubility profile that is critical for its application in organic synthesis. Its role in drug development is particularly noteworthy, where it is incorporated into new chemical entities to enhance properties such as solubility, stability, and bioavailability.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C4H11NO2 | [2] |
| Molecular Weight | 105.14 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 73°C at 103 mmHg | [1][2] |
| Density | 0.947 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Refractive Index | 1.4150 to 1.4190 | [1][2] |
| pKa | 4.65 ± 0.70 (Predicted) | [1][2] |
| Purity | Min. 95.0% (GC, T) | [3] |
Solubility Profile of this compound
The solubility of a reagent is a critical parameter in process chemistry and drug development, influencing reaction kinetics, mass transfer, and the ease of product isolation. The molecular structure of this compound, which contains both a polar hydroxylamine group capable of hydrogen bonding and a non-polar ether and isopropyl group, suggests a degree of solubility in a range of organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, a single data point indicates a solubility of 96 g/L at 25°C .[4] While the solvent is not explicitly named, the context suggests this value pertains to its solubility in water.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the hydroxylamine group of the molecule. Therefore, this compound is expected to exhibit high solubility in these solvents. The structurally related compound, hydroxylamine, is known to be soluble in lower alkanols like methanol and ethanol.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can interact with the polar regions of the molecule. Good to moderate solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar 2-methoxyisopropyl group suggests some affinity for non-polar solvents. However, the highly polar hydroxylamine functionality will likely limit its solubility in these solvents. Lower solubility is expected compared to polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are good general solvents for a wide range of organic compounds. Moderate solubility of this compound is expected in chlorinated solvents.
A summary of the predicted solubility is presented in Table 2.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen bonding with the hydroxylamine group. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Good to Moderate | Dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good general-purpose organic solvents. |
| Non-Polar | Toluene, Hexane | Low | Limited interaction with the polar hydroxylamine group. |
Standardized Protocol for Experimental Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is a self-validating system designed to provide accurate and reproducible results.
Experimental Objective
To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
This compound (purity ≥ 95%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Experimental Workflow
The workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of the Suspension: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25°C). Allow the suspensions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.
-
Phase Separation: After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid. This step is crucial to ensure that no solid particles are transferred in the subsequent step.
-
Sample Preparation for Analysis: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid pellet. Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is also sensitive to heat and air.[3][7] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a cool, dry place, away from heat and ignition sources.[4][7] The recommended storage temperature is between 0-10°C.[4] It should be stored under an inert atmosphere (e.g., argon).[7]
-
In case of contact: If the substance comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2]
Conclusion
This compound is a valuable reagent in organic synthesis, particularly in the field of drug discovery. While comprehensive quantitative solubility data in organic solvents is limited, its molecular structure suggests a favorable solubility profile in polar solvents. The standardized experimental protocol provided in this guide offers a robust framework for researchers to determine its solubility in solvents relevant to their specific applications. A thorough understanding of its solubility, combined with adherence to strict safety protocols, will enable scientists and drug development professionals to fully leverage the synthetic potential of this important compound.
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A Comprehensive Technical Guide to the Stability and Storage of O-(2-Methoxyisopropyl)hydroxylamine for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, O-(2-Methoxyisopropyl)hydroxylamine stands out as a versatile building block. Its utility in creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles is well-recognized. However, the successful application of this reagent is intrinsically linked to a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth exploration of the chemical stability of this compound, offering field-proven insights to ensure its integrity from receipt to reaction.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 103491-33-4 | |
| Molecular Formula | C4H11NO2 | |
| Molecular Weight | 105.14 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 73 °C / 103 mmHg (lit.) | |
| Solubility | 96 g/L in water (25 °C) | |
| pKa | 4.65 ± 0.70 (Predicted) |
The Critical Nexus of Stability: Unraveling Decomposition Pathways
The stability of this compound is a multifactorial issue, with temperature, atmospheric conditions, and light all playing significant roles in its potential degradation. While specific kinetic studies on this particular molecule are not extensively available in public literature, we can infer its stability profile from the well-established chemistry of hydroxylamines and related O-alkylated derivatives.
Thermal Instability and the N-O Bond
The Achilles' heel of many hydroxylamine derivatives is the inherent weakness of the nitrogen-oxygen (N-O) bond. Thermal energy can induce homolytic cleavage of this bond, leading to the formation of radical species. For this compound, this would result in an aminyl radical and a methoxyisopropyl radical. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products and a loss of reagent purity.
It is a known characteristic of hydroxylamine itself to be unstable at room temperature. The substitution on the oxygen atom in this compound will influence this stability. The tertiary nature of the carbon atom attached to the oxygen may have a modest stabilizing effect due to steric hindrance, which can restrict the molecule's conformational flexibility and potentially increase the energy barrier for decomposition. However, it is crucial to emphasize that this is a relative stabilization, and the compound should still be considered thermally sensitive.
Oxidative Degradation: The Role of Atmospheric Oxygen
Exposure to atmospheric oxygen presents a significant threat to the stability of this compound. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. This can lead to the formation of various oxidized species, including nitroso compounds and, upon further oxidation, nitro compounds. The presence of impurities, particularly metal ions, can catalyze these oxidative processes. Therefore, maintaining an inert atmosphere during storage and handling is a critical measure to prevent oxidative degradation. The notation that the compound is "Air Sensitive" on some supplier information underscores this vulnerability.
Hydrolytic Stability: A Point of Consideration
Given its solubility in water, the hydrolytic stability of this compound is a relevant parameter, especially if used in aqueous or protic solvents. While specific data is lacking, the N-O bond in hydroxylamines can be susceptible to hydrolysis, particularly under acidic or basic conditions. The mechanism would likely involve protonation of the nitrogen or oxygen, followed by nucleophilic attack by water. For reactions conducted in aqueous media, it is advisable to use the reagent promptly after preparing the solution and to control the pH.
Photostability: The Unseen Catalyst
While not as commonly documented for this specific compound, many organic molecules with heteroatoms and lone pairs of electrons are susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photons can provide the energy required to promote electrons to higher energy states, potentially leading to bond cleavage or the formation of reactive species. To mitigate this risk, storage in amber or opaque containers is a prudent and simple preventative measure.
Recommended Storage and Handling Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system for the storage and handling of this compound, ensuring its integrity for research and development applications.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-10 °C (Refrigerated) | To minimize thermal decomposition by reducing the kinetic energy of the molecules, thus increasing the stability of the labile N-O bond. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative degradation by excluding atmospheric oxygen, which can react with the electron-rich nitrogen atom. |
| Container | Tightly sealed, amber glass bottle | To prevent exposure to moisture and light, which can contribute to hydrolytic and photodegradation, respectively. |
| Storage Location | A well-ventilated, cool, and locked area | To ensure safety in case of accidental leakage, as the compound is flammable and corrosive. |
Decision Flowchart for Handling and Storage
Caption: Decision workflow for the proper storage and handling of this compound.
Experimental Protocol: A Practical Application
The following is a generalized, step-by-step methodology for the use of this compound in a typical synthetic transformation, incorporating the principles of stable handling.
Objective: To perform an oxime formation reaction using this compound.
Materials:
-
This compound (stored at 0-10 °C under argon)
-
Aldehyde or ketone substrate
-
Anhydrous solvent (e.g., ethanol, THF)
-
Reaction vessel with a magnetic stirrer and inert gas inlet
-
Syringes and needles for transfer
Procedure:
-
Preparation: Set up the reaction vessel under an inert atmosphere of argon or nitrogen. Ensure all glassware is dry.
-
Reagent Equilibration: Remove the sealed container of this compound from the refrigerator. Allow it to slowly warm to room temperature while still under a positive pressure of inert gas. This prevents condensation of atmospheric moisture into the cold liquid upon opening.
-
Dispensing: Once at room temperature, carefully unseal the container under a gentle stream of inert gas. Using a dry syringe, withdraw the required volume of the liquid.
-
Reaction Setup: Add the anhydrous solvent to the reaction vessel, followed by the aldehyde or ketone substrate.
-
Addition of Reagent: Slowly add the this compound to the reaction mixture via the syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction as appropriate for the specific transformation.
-
Storage of Unused Reagent: Immediately after dispensing, purge the headspace of the this compound container with inert gas, reseal it tightly, and return it to refrigerated storage.
Conclusion: A Commitment to Scientific Integrity
The successful use of this compound in research and drug development hinges on a disciplined approach to its storage and handling. By understanding its inherent chemical instabilities and adhering to the protocols outlined in this guide, scientists can ensure the purity and reactivity of this valuable reagent, thereby enhancing the reliability and reproducibility of their experimental outcomes.
References
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LookChem. Cas 103491-33-4, this compound. Available at: [Link]
-
Alichem. CAS NO. 103491-33-4 | this compound | Catalog AG-AG003TEU. Available at: [Link]
-
Wang, Q., et al. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9226–9234. Available at: [Link]
-
PubChem. Hydroxylamine. National Center for Biotechnology Information. Available at: [Link]
O-(2-Methoxyisopropyl)hydroxylamine molecular weight and formula
An In-depth Technical Guide to O-(2-Methoxyisopropyl)hydroxylamine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound, also known by its systematic name O-(2-methoxypropan-2-yl)hydroxylamine, is a specialized hydroxylamine derivative that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural arrangement, featuring a protected hydroxylamine moiety, makes it a valuable reagent for introducing specific physicochemical properties into complex organic molecules.[1] Unlike simpler hydroxylamines, the 2-methoxyisopropyl group provides steric bulk and modulates electronic effects, offering chemists a tool to fine-tune molecular characteristics such as stability, solubility, and lipophilicity.[1][2]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core attributes of this compound, from its fundamental molecular properties to its practical applications and handling protocols. We will explore the causality behind its utility as a synthetic building block and provide insights into its role in the design of novel therapeutic agents.
Core Molecular and Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a colorless liquid at room temperature, a physical state that lends itself well to a variety of reaction conditions.[3][4] Its key identifiers and physicochemical parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁NO₂ | [3][5][] |
| Molecular Weight | 105.14 g/mol | [4][][7] |
| CAS Number | 103491-33-4 | [3][4][5] |
| IUPAC Name | O-(2-methoxypropan-2-yl)hydroxylamine | [5] |
| Synonyms | 2-(aminooxy)-2-methoxypropane, (1-Methoxy-1-methylethoxy)amine | [1][8] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 73°C @ 103 mmHg | [1][7][8] |
| Density | ~0.95 - 0.98 g/cm³ (Predicted/Specific Gravity) | [1][4] |
| pKa (Predicted) | 4.65 ± 0.70 | [1][3] |
| Purity (Typical) | ≥95.0% | [4][5][] |
Note: Some values, such as density and pKa, are often predicted through computational models and should be considered estimates.
Synthesis and Reactivity Profile
While the primary focus for many researchers is the application of this compound, understanding its synthesis provides context for its stability and potential impurities. The synthesis of substituted hydroxylamines can be complex, often requiring multi-step procedures.[9] Though specific, proprietary synthesis routes for this commercial reagent are not always public, general methodologies for creating O-alkyl hydroxylamines often involve the N-alkylation of protected hydroxylamine precursors, such as N-hydroxyphthalimide, followed by deprotection.
The core reactivity of this compound lies in its nucleophilic amino group (-ONH₂). This functionality allows it to readily react with electrophilic carbonyl compounds—specifically aldehydes and ketones—to form stable oxime ethers. This reaction is fundamental to its utility in medicinal chemistry for several reasons:
-
Covalent Bond Formation: It allows for the stable, covalent linkage of molecular fragments under relatively mild conditions.
-
Bioisosterism: The resulting oxime ether linkage can serve as a bioisostere for other chemical groups (e.g., esters, amides), potentially improving metabolic stability or altering receptor binding interactions.[2]
-
Modulation of Properties: The incorporation of the 2-methoxyisopropyl group can significantly decrease the lipophilicity (logP) of a parent molecule, which is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
The diagram below illustrates the logical relationship between the molecule's structure and its function in drug design.
Caption: Relationship between molecular structure and drug design applications.
Applications in Drug Discovery and Development
This compound is not merely a reactant; it is a strategic tool for molecular design.[1] Its primary role is as a building block in the synthesis of new chemical entities (NCEs), where its incorporation can address common challenges in lead optimization.[1][2]
-
Improving Pharmacokinetics: Lipophilicity is a double-edged sword in drug design. While some lipophilicity is required for membrane permeability, excessive levels can lead to poor solubility, high plasma protein binding, and rapid metabolism. The N,N,O-trisubstituted hydroxylamine moiety has been shown to reduce lipophilicity (logP) in a manner similar to a tertiary amine, but without introducing the high basicity that can lead to off-target effects.[2]
-
Enhancing Metabolic Stability: The oxime ether bond formed by this reagent is generally more resistant to enzymatic cleavage (e.g., by esterases or amidases) than corresponding ester or amide bonds. This can increase the half-life of a drug candidate in the body.
-
Exploring Chemical Space: The use of less common functional groups, like substituted hydroxylamines, allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property and drug candidates with unique mechanisms of action.[9]
Experimental Protocol: Synthesis of an Oxime Ether
The following is a representative, step-by-step protocol for the reaction of this compound with a generic ketone. This protocol is illustrative; actual reaction conditions (solvent, temperature, stoichiometry) must be optimized for the specific substrate.
Objective: To synthesize an oxime ether from a ketone substrate using this compound.
Materials:
-
Ketone Substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Ethanol (or other suitable solvent like pyridine)
-
Glacial Acetic Acid (catalytic amount, if needed)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the ketone substrate (1.0 eq) in anhydrous ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature. Causality Note: A slight excess of the hydroxylamine ensures the complete consumption of the more valuable ketone substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. Expertise Insight: For less reactive ketones, adding a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any unreacted hydroxylamine and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexanes) to isolate the pure oxime ether product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The following diagram visualizes this experimental workflow.
Caption: Standard experimental workflow for oxime ether synthesis.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is a flammable liquid and vapor (GHS H226).[3][8] It is corrosive and causes severe skin burns and eye damage (GHS H314, H318).[3][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8][10]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][7] Avoid breathing vapors or mist.[8]
-
Storage: This material is noted to be heat and air-sensitive.[4][7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerated (2-8°C), well-ventilated area.[3][7] Store locked up.[3][8]
Conclusion
This compound is a potent and versatile reagent for modern organic synthesis and drug discovery. Its ability to form stable oxime ethers while simultaneously modulating key physicochemical properties like lipophilicity makes it an invaluable tool for lead optimization. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel molecules with improved pharmacokinetic profiles, contributing to the advancement of therapeutic sciences.
References
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PubChemLite. This compound (C4H11NO2). [Link]
-
MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
-
National Institutes of Health (NIH). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. [Link]
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Spectroscopic Characterization of O-(2-Methoxyisopropyl)hydroxylamine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic properties of O-(2-Methoxyisopropyl)hydroxylamine, a versatile reagent in medicinal chemistry and drug development.[1] As a crucial building block in the synthesis of novel therapeutic agents, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in the field of drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction to this compound
This compound (CAS No: 103491-33-4) is an organic compound with the molecular formula C₄H₁₁NO₂ and a molecular weight of approximately 105.14 g/mol .[2][3] Its structure features a hydroxylamine moiety linked to an isopropyl group bearing a methoxy substituent. This unique arrangement of functional groups makes it a valuable synthon for creating complex molecules with potential therapeutic applications.[1] Accurate spectroscopic characterization is essential for confirming its identity, purity, and for tracking its incorporation into larger molecular frameworks during synthetic processes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO₂ | [1][2] |
| Molecular Weight | 105.14 g/mol | [2][3] |
| Boiling Point | 73°C / 103 mmHg | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| CAS Number | 103491-33-4 | [1][2][3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule.
-
-CH₃ (isopropyl) protons: Due to the symmetry of the isopropyl group, the six protons of the two methyl groups are chemically equivalent. They are expected to appear as a singlet in the range of 1.1-1.3 ppm . The absence of adjacent protons would result in a singlet.
-
-OCH₃ (methoxy) protons: The three protons of the methoxy group are also in a unique chemical environment and are predicted to appear as a singlet, typically in the region of 3.2-3.4 ppm .
-
-NH₂ (hydroxylamine) protons: The two protons of the primary amine group are exchangeable and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. They are expected to appear as a broad singlet anywhere from 4.5 to 6.0 ppm . The signal for these protons will disappear upon the addition of D₂O, which is a key diagnostic test.[5]
Predicted ¹H NMR Data Summary:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.1 - 1.3 | Singlet | 6H | C(CH₃)₂ |
| 3.2 - 3.4 | Singlet | 3H | OCH₃ |
| 4.5 - 6.0 | Broad Singlet | 2H | NH₂ |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is anticipated to show three signals, corresponding to the three non-equivalent carbon environments.
-
-CH₃ (isopropyl) carbons: The two methyl carbons of the isopropyl group are equivalent and will give rise to a single signal, expected around 25-30 ppm .
-
-OCH₃ (methoxy) carbon: The carbon of the methoxy group is expected to resonate in the range of 50-55 ppm .
-
Quaternary carbon: The quaternary carbon atom of the isopropyl group, bonded to two methyl groups, an oxygen, and the hydroxylamine nitrogen, is the most deshielded carbon and is predicted to appear around 75-80 ppm .
Predicted ¹³C NMR Data Summary:
| Chemical Shift (ppm) | Assignment |
| 25 - 30 | C(CH₃)₂ |
| 50 - 55 | OCH₃ |
| 75 - 80 | C(CH₃)₂ |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for nonpolar organic compounds.[6]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height is approximately 4-5 cm.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
To confirm the -NH₂ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking gently, and re-acquiring the ¹H spectrum.
-
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and ether functionalities.
Predicted IR Spectrum
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ . These bands are typically sharper and less intense than the O-H stretching bands of alcohols.[7][8]
-
C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to be observed in the range of 1580-1650 cm⁻¹ .[7]
-
C-O Stretching: A strong C-O stretching band, characteristic of the ether linkage, is predicted to be in the region of 1050-1150 cm⁻¹ .
-
N-H Wagging: A broad band due to N-H wagging may be present in the 665-910 cm⁻¹ region.[7]
Predicted IR Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (two bands) | N-H Stretch (primary amine) |
| 2850 - 3000 | Medium to Strong | C-H Stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H Bend (primary amine) |
| 1050 - 1150 | Strong | C-O Stretch (ether) |
| 665 - 910 | Broad, Medium | N-H Wag |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following attenuated total reflectance (ATR) or neat sample protocol is suitable.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 105.1 .
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways. A prominent fragmentation would be the loss of a methyl group (-CH₃) to form a stable carbocation, resulting in a peak at m/z 90 . Another likely fragmentation is the cleavage of the C-O bond of the methoxy group, leading to a fragment at m/z 74 . The base peak is often the most stable fragment.
Predicted Mass Spectrometry Data:
| m/z | Predicted Adduct/Fragment |
| 106.08626 | [M+H]⁺ |
| 128.06820 | [M+Na]⁺ |
| 104.07170 | [M-H]⁻ |
| 90 | [M-CH₃]⁺ |
| 74 | [M-OCH₃]⁺ |
Predicted adduct m/z values are from PubChemLite.
Experimental Protocol for Mass Spectrometry (GC-MS)
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS System Parameters:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is appropriate.
-
Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C at 10 °C/min) will separate the analyte from any impurities.
-
Ion Source: For electron ionization (EI), a standard 70 eV is used.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 35-200).
-
Caption: Plausible fragmentation pathways in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently work with this important synthetic building block. Adherence to these analytical methodologies will ensure the integrity and quality of research and development efforts that utilize this versatile compound.
References
-
LookChem. This compound. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
University of Calgary. IR: amines. [Link]
-
PubChemLite. This compound (C4H11NO2). [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
OpenStax. Spectroscopy of Amines. [Link]
Sources
- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 103491-33-4 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
O-(2-Methoxyisopropyl)hydroxylamine: A Technical Guide for Advanced Synthesis in Drug Discovery
This guide provides an in-depth technical overview of O-(2-Methoxyisopropyl)hydroxylamine, a specialized reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic supplier information to explore its chemical rationale, applications, and the causality behind its use in forming stable oxime ethers, a critical functional group in modern pharmaceuticals.
Strategic Importance in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its primary function is to react with aldehydes and ketones to form O-alkyloximes. This moiety is of significant interest because the introduction of an oxime ether can modulate the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and bioavailability, which are critical factors for successful drug development.[1] The presence of the 2-methoxyisopropyl group can influence the pharmacokinetic and pharmacodynamic profile of the final molecule, potentially leading to improved efficacy and safety.[1]
The broader class of O-alkylhydroxylamines has been identified as a promising structural class for the development of enzyme inhibitors, demonstrating their therapeutic potential.[2][3] Their utility in constructing novel drug candidates underscores the importance of understanding the specific characteristics of derivatives like this compound.[1]
Key Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is foundational to its effective and safe use in any experimental setting. The following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value | Source |
| CAS Number | 103491-33-4 | [4] |
| Molecular Formula | C4H11NO2 | [] |
| Molecular Weight | 105.14 g/mol | [] |
| Boiling Point | 73°C / 103 mmHg | [4] |
| Purity | Typically >95.0% (GC) | |
| Appearance | Colorless to almost colorless clear liquid | |
| Storage | Refrigerated | |
| Key Hazards | Corrosive, Flammable | [4] |
| InChI Key | HAWYTJZHQIXQCP-UHFFFAOYSA-N |
The Chemistry of Oxime Ether Formation
The core utility of this compound lies in its reaction with carbonyl compounds to form a stable oxime ether linkage. This reaction is a nucleophilic addition-elimination process.
Reaction Mechanism
The formation of an oxime from a hydroxylamine and a ketone or aldehyde proceeds via a well-established two-stage mechanism.[6]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. The nitrogen atom is a better nucleophile than the oxygen atom due to its lower electronegativity.[7] This step forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime ether.
This reaction is pH-dependent, with a slightly acidic medium often favoring the reaction by protonating the carbonyl oxygen, thus increasing the electrophilicity of the carbonyl carbon.
Below is a diagram illustrating the general mechanism for oxime ether formation.
Caption: General mechanism of oxime ether formation.
Synthesis of O-Alkyl Hydroxylamines
A general, multi-step synthesis might proceed as follows:
-
Reaction of an alcohol with an alkylsulfonyl halide in the presence of an acid-binding agent to generate a sulfonate ester.
-
Reaction of the sulfonate ester with an N-hydroxy cyclic imide (like N-hydroxyphthalimide) in the presence of a base.
-
Cleavage of the resulting alkylation product with a reagent like hydrazine to release the desired O-alkyl hydroxylamine.
This synthetic route offers high yields and is suitable for industrial-scale production of various hydroxylamine derivatives.
Experimental Protocol: General Procedure for Oxime Ether Synthesis
This protocol provides a general, self-validating workflow for the synthesis of an oxime ether using this compound and a generic aldehyde or ketone.
Materials
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Ethanol (10 mL)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime ether.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
The workflow for this classical synthesis is depicted below.
Caption: Experimental workflow for a typical oxime ether synthesis.
Commercial Availability
This compound is available from a variety of commercial chemical suppliers. Researchers should inquire with these vendors for current pricing, purity specifications, and available quantities.
Table of Representative Commercial Suppliers:
| Supplier |
| Sigma-Aldrich |
| TCI America |
| BOC Sciences |
| J & K SCIENTIFIC LTD. |
| Meryer (Shanghai) Chemical Technology Co., Ltd. |
| Shanghai Aladdin Bio-Chem Technology Co.,LTD. |
| Arctom Scientific |
| CymitQuimica |
| Fisher Scientific |
| Alfa Chemistry |
| ChemicalBook |
| LookChem |
| Guidechem |
Conclusion
This compound is a valuable and versatile reagent in the toolkit of medicinal and synthetic organic chemists. Its ability to form stable oxime ethers provides a reliable method for introducing a key functional group that can significantly enhance the drug-like properties of a molecule. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its successful application in the laboratory and its contribution to the advancement of drug discovery programs.
References
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]
-
O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. PubMed. [Link]
-
Cas 103491-33-4,this compound. LookChem. [Link]
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
Sources
- 1. Cas 103491-33-4,this compound | lookchem [lookchem.com]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 103491-33-4 [amp.chemicalbook.com]
- 6. quora.com [quora.com]
- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
An In-depth Technical Guide to the Core Reaction Mechanism of O-(2-Methoxyisopropyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of O-(2-Methoxyisopropyl)hydroxylamine in Modern Synthesis
This compound, a key reagent in contemporary organic synthesis, serves as a versatile building block, particularly in the construction of novel pharmaceutical candidates.[1] Its utility lies in its capacity to react with aldehydes and ketones to form stable O-substituted oximes, or oxime ethers. This transformation is not merely a simple derivatization; it introduces the O-(2-methoxyisopropyl) moiety, which can significantly influence the parent molecule's pharmacokinetic and pharmacodynamic properties.[1] By strategically modifying lipophilicity, metabolic stability, and steric profile, this reagent offers a valuable tool for medicinal chemists to fine-tune the characteristics of bioactive compounds.[1] This guide provides an in-depth exploration of the fundamental reaction mechanism of this compound, offering field-proven insights into its application and the underlying principles governing its reactivity.
Core Reaction Mechanism: The Formation of O-(2-Methoxyisopropyl)oximes
The primary and most widely exploited reaction of this compound is its condensation with carbonyl compounds—specifically aldehydes and ketones—to yield the corresponding O-(2-methoxyisopropyl)oximes. This reaction proceeds via a well-established nucleophilic addition-elimination pathway.[2][3]
Step-by-Step Mechanistic Breakdown
The formation of an O-(2-methoxyisopropyl)oxime can be dissected into two principal stages: nucleophilic addition to the carbonyl group, followed by dehydration to form the characteristic C=N double bond of the oxime ether.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone.[3][4][5] The lone pair of electrons on the nitrogen is more available for bonding compared to the oxygen atom due to nitrogen's lower electronegativity, making it the more potent nucleophilic center.[4][5] This initial attack results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.
-
Proton Transfer: The newly formed tetrahedral intermediate is zwitterionic and undergoes a series of rapid proton transfers. Typically, the negatively charged oxygen atom of the former carbonyl group is protonated by a proton source in the reaction medium (often a weak acid catalyst or the solvent), while the positively charged nitrogen is deprotonated. This results in a neutral aminoacetal-like intermediate.
-
Elimination of Water (Dehydration): The final step involves the elimination of a water molecule. The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and yielding the final O-(2-methoxyisopropyl)oxime product.
The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the oxime product.
Visualizing the Mechanism
Figure 1: General mechanism of O-(2-methoxyisopropyl)oxime formation.
The Role of the O-(2-Methoxyisopropyl) Group: Steric and Electronic Considerations
The 2-methoxyisopropyl substituent on the hydroxylamine oxygen is not merely a passive spectator in the reaction. Its structural features impart specific properties that influence the reactivity and characteristics of both the reagent and the resulting oxime products.
-
Steric Hindrance: The tertiary nature of the isopropyl group introduces significant steric bulk around the N-O bond. While this does not prevent the initial nucleophilic attack of the nitrogen, it can influence the rate of reaction, particularly with sterically hindered ketones. This steric shielding can also contribute to the kinetic and thermodynamic stability of the resulting oxime ether by hindering nucleophilic attack at the C=N bond.
-
Electronic Effects: The methoxy group, with its electron-donating inductive and resonance effects, can subtly influence the nucleophilicity of the nitrogen atom. However, this effect is transmitted through several bonds and is generally considered less significant than the steric factors.
-
Modulation of Physicochemical Properties: In the context of drug development, the primary role of the 2-methoxyisopropyl group is to modify the physicochemical properties of the parent molecule. The inclusion of this group generally increases lipophilicity, which can enhance membrane permeability and alter solubility profiles. The ether linkage also provides a potential site for metabolism, although the steric bulk may hinder enzymatic access.
Experimental Protocol: Synthesis of an O-(2-Methoxyisopropyl)oxime
The following is a representative protocol for the synthesis of an O-(2-methoxyisopropyl)oxime from a generic ketone. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine (2.0 eq) or Sodium Acetate (2.0 eq)
-
Ethanol or Methanol (as solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the ketone in ethanol, add this compound.
-
Add pyridine or sodium acetate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-(2-methoxyisopropyl)oxime.
Workflow Visualization
Figure 2: A typical experimental workflow for oxime ether synthesis.
Quantitative Data Summary
The efficiency of O-(2-methoxyisopropyl)oxime formation is dependent on the substrate and reaction conditions. The following table provides illustrative data for the reaction with various carbonyl compounds.
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Pyridine | Ethanol | 25 | 4 | >95 |
| Acetophenone | Sodium Acetate | Methanol | 60 | 6 | 85-90 |
| Benzaldehyde | Pyridine | Ethanol | 25 | 2 | >95 |
| 2-Adamantanone | Pyridine | Ethanol | 60 | 24 | 70-80 |
Note: The data presented are representative and may vary based on the specific experimental setup and scale.
Conclusion and Future Outlook
This compound is a valuable reagent in organic synthesis, primarily utilized for the formation of oxime ethers from aldehydes and ketones. The reaction proceeds through a reliable nucleophilic addition-elimination mechanism. The 2-methoxyisopropyl group plays a crucial role in modulating the steric and electronic properties of the resulting products, making it a strategic tool in the design of new pharmaceuticals and other functional molecules. Understanding the core reaction mechanism is paramount for its effective application and for troubleshooting potential synthetic challenges. As the demand for structurally diverse and functionally optimized molecules continues to grow, the application of this compound and related alkoxyamines is expected to expand further into various domains of chemical science.
References
-
BYJU'S. (n.d.). Oximes. Retrieved from [Link]
-
Scribd. (n.d.). Oxime Formation. Retrieved from [Link]
-
Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
-
Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
-
LookChem. (n.d.). Cas 103491-33-4, this compound. Retrieved from [Link]
Sources
Methodological & Application
Application Note: O-(2-Methoxyisopropyl)hydroxylamine in Pharmaceutical Synthesis
Introduction: A Strategic Reagent for Modulating Physicochemical Properties
In the landscape of modern pharmaceutical development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. O-(2-Methoxyisopropyl)hydroxylamine emerges as a valuable reagent in this context, primarily utilized for the synthesis of O-alkyl oxime ethers from aldehydes and ketones.[1] The incorporation of the O-(2-methoxyisopropyl) moiety can significantly influence a molecule's lipophilicity, metabolic stability, and steric profile. These alterations are critical for enhancing drug-like properties such as solubility, bioavailability, and target engagement, making this reagent a key component in the medicinal chemist's toolkit for developing novel drug candidates.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. It details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses its applications in pharmaceutical synthesis.
Physicochemical and Safety Profile
A clear understanding of the reagent's properties is crucial for its effective and safe implementation in synthesis.
| Property | Value | Reference |
| CAS Number | 103491-33-4 | |
| Molecular Formula | C₄H₁₁NO₂ | |
| Molecular Weight | 105.14 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 73°C / 103 mmHg (lit.) | |
| Purity | >95.0% (GC) | |
| Storage | Refrigerated |
Safety and Handling: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All ignition sources should be avoided. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Application: Synthesis of O-Alkyl Oxime Ethers
The primary application of this compound in pharmaceutical synthesis is its reaction with carbonyl compounds (aldehydes and ketones) to form stable O-(2-methoxyisopropyl) oxime ethers. Oxime ethers are significant structural motifs in medicinal chemistry, found in a range of biologically active compounds, including antidepressants and antifungal agents.[3]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of an oxime ether proceeds via a well-established two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The nitrogen atom of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes an acid or base-facilitated elimination of a water molecule to form the final C=N double bond of the oxime ether.
Caption: Mechanism of Oxime Ether Formation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: General Synthesis of O-(2-Methoxyisopropyl) Oxime Ether from a Ketone
This protocol is a representative procedure for the synthesis of an O-alkyl oxime ether from a ketone, adapted from established methodologies for oxime formation.[4]
Materials:
-
Ketone (e.g., Acetophenone) (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (2.0 eq)
-
Ethanol (or other suitable alcohol solvent)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq) and ethanol. Stir until the ketone is fully dissolved.
-
Reagent Addition: Add this compound (1.2 eq) to the solution, followed by the dropwise addition of pyridine (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the ketone) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-(2-methoxyisopropyl) oxime ether.
Caption: Workflow for Oxime Ether Synthesis.
Characterization of O-Alkyl Oxime Ethers
The successful synthesis of the target oxime ether should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic shifts for the methoxy and isopropyl protons, as well as the imine carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the C=N stretching vibration, typically observed in the range of 1640-1690 cm⁻¹, and the disappearance of the C=O stretch from the starting material.
Applications in Pharmaceutical Research and Development
The use of this compound is particularly advantageous in the lead optimization phase of drug discovery.
-
Improving Metabolic Stability: The introduction of the O-alkyl group can block metabolic pathways that might otherwise lead to rapid degradation of the parent molecule, thereby increasing its in vivo half-life.
-
Modulating Lipophilicity: The 2-methoxyisopropyl group provides a moderate increase in lipophilicity, which can be fine-tuned to enhance membrane permeability and absorption.
-
Exploring Chemical Space: This reagent allows for the creation of novel chemical entities with distinct steric and electronic properties, enabling a broader exploration of the structure-activity relationship (SAR) for a given biological target.
Conclusion
This compound is a versatile and strategic reagent for the synthesis of O-alkyl oxime ethers in a pharmaceutical context. Its ability to predictably modify the physicochemical properties of carbonyl-containing compounds makes it an invaluable tool for medicinal chemists. The protocols and information provided in this application note offer a solid foundation for the successful and safe implementation of this reagent in drug discovery and development programs.
References
- Hayashi, M., & Nakamura, S. (2011).
- Aliyu, A. O. C., Salawu, O. W., & Oluwasola, O. H. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99.
- Loiseau, F., & Beauchemin, A. M. (2012). Organic Syntheses, 89, 246-258.
- Xie, R., Liu, C., Lin, R., Zhang, R., Huang, H., & Chang, M. (2022). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Organic Letters, 24(31), 5646-5650.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound Usage. Retrieved from [Link]
- MDPI. (2021). A Review of Biologically Active Oxime Ethers. Molecules, 26(16), 4885.
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Application Notes and Protocols for Oxime Formation Using O-(2-Methoxyisopropyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of O-(2-Methoxyisopropyl)hydroxylamine in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the formation of stable, reliable covalent linkages is paramount. The oxime bond, formed from the condensation of a hydroxylamine derivative with a carbonyl compound (an aldehyde or ketone), stands out for its exceptional stability and predictable formation.[1][2] Among the diverse array of hydroxylamine reagents, O-substituted derivatives are of particular interest as they allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3]
This compound is a versatile building block designed to introduce a sterically unique and functionally distinct moiety. The incorporation of the 2-methoxyisopropyl group can influence a compound's lipophilicity, metabolic stability, hydrogen bonding capacity, and overall conformational profile.[3] These modifications are critical in optimizing lead compounds, enhancing bioavailability, and reducing off-target effects. This guide provides a detailed protocol for the efficient formation of oximes using this compound, explains the underlying chemical principles, and discusses its strategic applications.
Mechanism of Action: A Stepwise Look at Oxime Formation
The synthesis of an O-alkyloxime from a carbonyl compound and an O-alkylhydroxylamine proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid, as protonation of the carbonyl oxygen enhances its electrophilicity.[4]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound attacking the electrophilic carbonyl carbon. This step is generally rate-determining. The nitrogen is a stronger nucleophile than the oxygen due to its lower electronegativity.[5]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, zwitterionic tetrahedral intermediate, also known as a carbinolamine.
-
Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom occurs, often facilitated by the solvent, to yield a neutral amino-alcohol intermediate.
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the intermediate is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (oximium ion).
-
Deprotonation: A final deprotonation step yields the stable O-(2-Methoxyisopropyl)oxime and regenerates the acid catalyst.
Caption: The mechanism of O-alkyloxime formation.
Experimental Protocol: Synthesis of an O-(2-Methoxyisopropyl)oxime
This protocol provides a general method for the reaction of an aldehyde or ketone with this compound hydrochloride. The reaction conditions are based on established procedures for similar O-alkylhydroxylamines and may require optimization for specific substrates.
Materials and Equipment:
-
Aldehyde or Ketone (1.0 eq)
-
This compound hydrochloride (1.1 - 1.5 eq)
-
Pyridine or Sodium Acetate (1.2 - 2.0 eq)
-
Anhydrous Ethanol or Methanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound hydrochloride (1.2 eq), and a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous ethanol or methanol to dissolve the solids (concentration typically 0.2-0.5 M). Add pyridine (1.5 eq) to the mixture. The pyridine acts as a base to neutralize the HCl salt, liberating the free hydroxylamine.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: Aldehydes generally react faster than ketones. Sterically hindered carbonyls may require longer reaction times or higher temperatures.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid and pyridine) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: General workflow for oxime synthesis.
Data Presentation: Representative Reaction Parameters
The following table provides illustrative reaction conditions for the synthesis of O-(2-Methoxyisopropyl)oximes from representative carbonyl compounds. Yields and reaction times are based on typical outcomes for similar O-alkoxyamine reactions and should be considered starting points for optimization.
| Entry | Carbonyl Substrate | Eq. of Reagent | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1.2 | Pyridine (1.5) | Ethanol | 78 | 4 | >90 |
| 2 | Cyclohexanone | 1.2 | Pyridine (1.5) | Ethanol | 78 | 12 | 85-95 |
| 3 | Acetophenone | 1.5 | NaOAc (2.0) | Methanol | 65 | 18 | 80-90 |
| 4 | 2-Adamantanone | 1.5 | Pyridine (2.0) | Ethanol | 78 | 24 | 75-85 |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the oxime product back to the starting materials, although O-alkyloximes are significantly more stable to hydrolysis than hydrazones.[6] Increasing the equivalents of the hydroxylamine and base, or extending the reaction time, may improve conversion.
-
Incomplete Reaction with Ketones: Ketones, particularly sterically hindered ones, are less reactive than aldehydes. For sluggish reactions, consider increasing the reaction temperature or using a higher-boiling solvent like n-butanol.
-
Side Reactions: The primary competing reaction is N-alkylation of the hydroxylamine. The described protocol, which utilizes a pre-formed O-alkylated hydroxylamine, circumvents this issue entirely.
-
Purification Challenges: If the product is difficult to separate from residual pyridine, perform an additional wash of the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. Be cautious, as prolonged exposure to strong acid can hydrolyze the oxime.
Safety Precautions
-
This compound and its hydrochloride salt should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is a toxic and flammable liquid. Handle with care and avoid inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable reagent for introducing a unique O-alkoxy moiety onto a carbonyl-containing molecule. The resulting oxime linkage offers high stability, making it an excellent choice for applications in drug discovery and development where robust covalent bonds are required. The protocol described herein provides a reliable and adaptable method for synthesizing these valuable compounds, enabling researchers to explore how the 2-methoxyisopropyl group can modulate the biological and physical properties of their target molecules.[1][3]
References
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LookChem. This compound | 103491-33-4. [Link]
- G. S. S. G. S. Kumar, N. V. Kumar, P. Srinivas, M. K. Bettadaiah. A facile esterification of ketoximes and aldoximes in high yields. Synthesis, 2014, 46, 1847-1852.
- K. M. Khan, M. Taha, M. F. Rahim, et al. Synthesis and characterization of novel oxime analogues. Journal of the Chemical Society of Pakistan, 2015, 37(3).
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
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Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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Wikipedia. Oxime. [Link]
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ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]
- Heaney, F., & O'Mahony, C. (1998). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (3), 341-350.
- Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
-
ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. [Link]
-
SciSpace. Hydrolytic Stability of Hydrazones and Oximes. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: O-(2-Methoxyisopropyl)hydroxylamine in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic introduction of specific functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. O-(2-Methoxyisopropyl)hydroxylamine is a specialized hydroxylamine derivative that has emerged as a valuable reagent for this purpose.[1] Its primary application lies in the formation of oxime ethers through reaction with aldehydes and ketones. This transformation is not merely a synthetic step but a strategic design element, enabling chemists to modulate key drug-like properties.
The hydroxylamine functional group itself, while historically underrepresented, is gaining significant traction as its potential in bioorganic and medicinal chemistry is increasingly realized.[2] this compound, with its unique sterically-masked ether component, offers a reliable and effective tool for incorporating the oxime ether linker, influencing properties such as solubility, metabolic stability, and target engagement.[1][3] This guide provides an in-depth exploration of its application, from reaction mechanisms to detailed protocols and its strategic role in drug design.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol [] |
| Appearance | Colorless to Almost Colorless Clear Liquid[5] |
| Boiling Point | 73°C / 103 mmHg (lit.)[1][6] |
| CAS Number | 103491-33-4[7] |
Core Application: The Formation of Oxime Ethers
The principal utility of this compound is its reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. This condensation reaction is a cornerstone of its application in medicinal chemistry.
Reaction Mechanism: A Stepwise Perspective
The formation of an oxime ether is a classic condensation reaction. The process is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate.[8] Subsequently, a proton transfer and the elimination of a water molecule occur, resulting in the formation of the C=N double bond of the oxime ether. The reaction is often facilitated under slightly acidic or basic conditions to promote either protonation of the carbonyl group or deprotonation of the hydroxylamine, respectively.[8]
Protocol 1: General Procedure for Oxime Ether Synthesis
This protocol provides a robust, generalized method for the synthesis of oxime ethers from an aldehyde or ketone using this compound hydrochloride. The use of a mild base like pyridine is common to neutralize the HCl salt and facilitate the reaction.
I. Materials and Reagents
-
Carbonyl Compound (Aldehyde or Ketone): 1.0 mmol, 1.0 eq
-
This compound hydrochloride: (or the free base)
-
Base (e.g., Pyridine, K₂CO₃, or NaHCO₃): 2.0 mmol, 2.0 eq (if using the hydrochloride salt)
-
Solvent (e.g., Ethanol, Methanol, Dichloromethane): 10-20 mL
-
Ethyl Acetate (EtOAc): For extraction
-
1 M Hydrochloric Acid (HCl): For washing
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: For washing
-
Brine (Saturated NaCl Solution): For washing
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): For drying
-
Silica Gel: For column chromatography
II. Step-by-Step Experimental Workflow
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., Ethanol, 10 mL).
-
Add this compound hydrochloride (typically 1.2-1.5 eq).
-
Add the base (e.g., pyridine, 2.0 eq) to the mixture.[9] Using an inorganic base like K₂CO₃ in a solvent like THF is also a viable alternative.[10]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-60°C or reflux) can be applied to accelerate the reaction, particularly for less reactive ketones.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-24 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If the solvent is polar (e.g., ethanol), remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with Ethyl Acetate (e.g., 30 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL).[9]
-
Dry the collected organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
Strategic Impact in Drug Design
The incorporation of a hydroxylamine-derived moiety is a deliberate strategy to fine-tune the properties of a lead compound. The resulting N-O bond can act as a bioisostere for other common functional groups, offering a unique combination of physicochemical properties.[3]
Modulating Physicochemical and ADME Properties
Recent studies using matched molecular pair analysis have demonstrated that replacing hydrocarbon or ether linkages with an N,N,O-trisubstituted hydroxylamine moiety can have significant and beneficial effects on ADME (Absorption, Distribution, Metabolism, Excretion) parameters.[3] These insights are broadly applicable to the N,O-disubstituted oxime ethers formed with our reagent of interest.
-
Lipophilicity (logP/logD): Introducing the polar N-O bond generally leads to a reduction in the partition coefficient (logP), which can improve aqueous solubility. However, because the hydroxylamine nitrogen is weakly basic, the distribution coefficient at physiological pH (logD₇.₄) is often higher than that of a comparable tertiary amine, providing a powerful tool for balancing solubility and permeability.[3]
-
Metabolic Stability: The N-O bond can block sites of metabolism or alter the electronic nature of adjacent groups, often leading to improved metabolic stability compared to isosteric hydrocarbon or ether analogues.[3]
-
Plasma Protein Binding: The introduction of the hydroxylamine moiety has been shown to reduce human plasma protein binding, potentially increasing the fraction of unbound, active drug in circulation.[3]
Table: Influence of Hydroxylamine Isostere on ADME Parameters
| Parameter | Impact of Replacing -CHR-CH₂- or -CHR-OR'- with -NR-OR'- | Rationale |
| logP | Typically Decreases | Introduction of a more polar N-O bond increases hydrophilicity.[3] |
| logD₇.₄ | Higher than corresponding tertiary amines | The hydroxylamine unit is weakly basic, resulting in less protonation at pH 7.4.[3] |
| Metabolic Stability | Often Improves | The N-O bond can be more stable to certain metabolic enzymes than C-H or C-O bonds.[3] |
| Plasma Protein Binding | Tends to Decrease | Altered polarity and hydrogen bonding capacity can reduce non-specific binding.[3] |
Safety and Handling
This compound, like other hydroxylamine derivatives, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a cool, tightly closed container, often under refrigeration (0-10°C) as recommended by the supplier.[5]
-
Stability: Hydroxylamines can be unstable and may decompose, especially at elevated temperatures or in the presence of moisture.[11]
Conclusion
This compound is more than a simple synthetic reagent; it is a sophisticated tool for molecular design in medicinal chemistry. Its ability to reliably form stable oxime ethers provides a direct pathway to modulate critical drug-like properties, including lipophilicity, metabolic stability, and plasma protein binding.[1][3] By understanding the underlying reaction mechanisms and leveraging the detailed protocols provided, researchers can effectively integrate this building block into their drug discovery programs, accelerating the development of safer and more effective therapeutics.
References
-
Butters, M., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]
-
LookChem. This compound | 103491-33-4. LookChem. Available at: [Link]
-
Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
Hayashi, M., & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition. (Supplementary Information). Available at: [Link]
-
Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. Available at: [Link]
-
Peran, N., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at: [Link]
-
Aliyu, A. O. C., et al. One-pot synthesis of oxime ethers from cinnamaldehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-Chemistry.org. Available at: [Link]
-
ResearchGate. Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link]
-
Falk, E., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Available at: [Link]
-
Ludwig, B. J., et al. The Synthesis of Hydroxylamine Derivatives Possessing Hypocholesteremic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Foley, D. J., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Journal of Medicinal Chemistry. Available at: [Link]
-
Butler, J. R., et al. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. PubMed Central. Available at: [Link]
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Application Notes and Protocols: O-(2-Methoxyisopropyl)hydroxylamine as a Linker for Stable and Homogeneous Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Linkers in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, the chemical bridge between these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2][] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature release of the toxic payload, yet engineered for specific cleavage or degradation upon internalization into the target cancer cell.[1][4]
Among the various conjugation chemistries, oxime ligation has emerged as a highly reliable and versatile strategy.[5][6] Formed through the condensation of an alkoxyamine (or hydroxylamine) with a ketone or aldehyde, the resulting oxime bond offers superior hydrolytic stability compared to other linkages, such as acid-labile hydrazones, particularly at physiological pH.[] This enhanced stability minimizes off-target toxicity by ensuring the ADC remains intact until it reaches its intended destination.
This application note details the use of O-(2-Methoxyisopropyl)hydroxylamine as a precursor for a novel linker in the development of site-specific ADCs. We will explore the rationale behind its use, provide detailed protocols for conjugation and characterization, and discuss the anticipated benefits of the 2-methoxyisopropyl moiety on the overall performance of the ADC.
The this compound Linker: Rationale and Advantages
This compound is a versatile building block for constructing ADC linkers.[8][9][10] Its hydroxylamine functional group serves as the reactive handle for conjugation to an aldehyde or ketone-modified antibody, forming a stable oxime linkage.
The key to this linker lies in the 2-methoxyisopropyl group. While direct studies on this specific substituent's impact on ADC performance are emerging, we can infer its advantages based on established principles of linker design:
-
Enhanced Stability: The steric hindrance provided by the gem-dimethyl groups on the isopropyl moiety can shield the oxime bond from enzymatic degradation, further enhancing its stability in circulation.
-
Modulated Hydrophilicity: The methoxy group can contribute to the overall solubility and hydrophilicity of the linker-payload complex. This is a crucial factor, as highly hydrophobic payloads can induce aggregation of the ADC, negatively impacting its manufacturing, stability, and in vivo performance.[6] By incorporating hydrophilic elements, the linker can help mitigate these issues.
-
Favorable Pharmacokinetics: The physicochemical properties of the linker influence the pharmacokinetic profile of the ADC. A well-designed linker, such as one derived from this compound, can contribute to a longer circulation half-life and improved tumor uptake.
Experimental Design: Site-Specific ADC Conjugation via Oxime Ligation
The following protocols outline a general workflow for the site-specific conjugation of a drug-linker construct featuring this compound to a monoclonal antibody engineered to contain a ketone handle (e.g., p-acetylphenylalanine).
Diagram of the Overall Workflow
Caption: Overall workflow for the synthesis and characterization of an ADC using an this compound-based linker.
Part 1: Synthesis of the Drug-Linker Construct
The initial step involves the synthesis of the drug-linker construct, where the cytotoxic payload is attached to a derivative of this compound. This typically involves standard organic synthesis techniques and is dependent on the specific payload used. The final construct will have a free hydroxylamine group ready for conjugation to the antibody.
Part 2: Site-Specific Antibody Conjugation
This protocol assumes the use of a monoclonal antibody that has been genetically engineered to incorporate an unnatural amino acid containing a ketone group, such as p-acetylphenylalanine (pAcPhe).[] This allows for precise, site-specific conjugation, resulting in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).[5]
Materials:
-
Engineered monoclonal antibody (mAb) with a ketone handle in a suitable buffer (e.g., PBS, pH 6.5-7.4).
-
Drug-linker construct with a terminal this compound group.
-
Aniline (catalyst), freshly prepared stock solution in an appropriate solvent.
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Protocol:
-
Antibody Preparation:
-
Thaw the engineered mAb solution on ice.
-
If necessary, exchange the antibody into the reaction buffer using a desalting column or tangential flow filtration.
-
Adjust the final concentration of the mAb to a working range (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the prepared mAb solution.
-
Add the drug-linker construct to the mAb solution. A typical molar excess of the drug-linker is 5-10 fold relative to the antibody.
-
Add the aniline catalyst to the reaction mixture to a final concentration of 10-20 mM. Aniline has been shown to significantly accelerate the rate of oxime ligation at neutral or near-neutral pH.
-
Gently mix the reaction and incubate at room temperature or 37°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted drug-linker and other reagents.
-
Size Exclusion Chromatography (SEC) is a commonly used method for this purpose, as it effectively separates the larger ADC from smaller molecules.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration).
-
Determine the final concentration of the ADC using UV-Vis spectrophotometry at 280 nm.
-
Diagram of the Oxime Ligation Reaction
Sources
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using O-(2-Methoxyisopropyl)hydroxylamine
Introduction: The Power of Oxime Ligation in Modern Bioconjugation
In the landscape of biopharmaceutical development and molecular biology research, the ability to selectively and stably link molecules is paramount. Bioconjugation chemistry provides the essential toolkit for creating sophisticated constructs like antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized biomaterials. Among the elite class of "click-type" reactions, oxime ligation stands out for its exceptional chemoselectivity, reliability, and the stability of the resultant conjugate.[1]
This reaction involves the condensation of an aminooxy-functionalized molecule with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[2] The process is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native functional groups like amines or thiols, ensuring precise, site-specific modifications.[3]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the application of a specific aminooxy reagent, O-(2-Methoxyisopropyl)hydroxylamine , in advanced bioconjugation workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to optimize protocols, troubleshoot challenges, and innovate with confidence.
Reagent Focus: this compound
This compound (also known as 2-(aminooxy)-2-methoxypropane) is a substituted hydroxylamine reagent used to introduce a stable, neutral linkage in bioconjugation.
| Chemical Structure | Properties |
ngcontent-ng-c3124257658="" class="ng-star-inserted"> | Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol CAS Number: 103491-33-4[] Appearance: Colorless to almost colorless clear liquid[5] Storage: Refrigerated (2-8°C) |
Expert Insight: Why Choose a Substituted Hydroxylamine?
The choice of an O-substituted hydroxylamine is a critical experimental decision. While simpler reagents like methoxyamine are effective, the 2-methoxyisopropyl group offers potential advantages rooted in chemical principles. The tertiary carbon atom adjacent to the oxygen provides steric bulk, which can enhance the reagent's shelf-life stability by protecting the highly reactive aminooxy group from undesired side reactions. Furthermore, the electronic properties of the substituent can modulate the nucleophilicity of the aminooxy nitrogen, influencing reaction kinetics.[6] While direct comparative studies are limited, the selection of this reagent is often a strategic choice to balance reactivity with stability, a key consideration in multi-step conjugation processes.
The Chemistry of Oxime Ligation: Mechanism and Catalysis
The formation of an oxime bond is a pH-dependent, two-step process. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final C=N-O oxime linkage.[3]
The reaction is fastest at a slightly acidic pH of approximately 4.5.[3] However, many biomolecules, particularly proteins, can be sensitive to acidic conditions. At physiological pH (~7.4), the reaction is often slow. This challenge is overcome by the use of nucleophilic catalysts, with aniline and its derivatives being the most common and effective.[] The catalyst forms a highly reactive protonated Schiff base with the carbonyl compound, which dramatically accelerates the rate of reaction with the aminooxy nucleophile.[7] Recent studies have shown that substituted anilines, such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), are even more efficient catalysts than aniline, offering significant rate enhancements at neutral pH even at low millimolar concentrations.[1][]
Figure 1: Catalyzed mechanism of oxime ligation.
Experimental Protocols
The following protocols are designed as a robust starting point for the conjugation of an aldehyde-modified protein with this compound. Researchers should perform initial small-scale optimization experiments to determine the ideal conditions for their specific system.
Protocol 1: Site-Specific Protein Conjugation
This protocol describes the conjugation of a protein containing a site-specifically introduced aldehyde group with this compound. The aldehyde can be introduced via enzymatic modification or by reacting a unique protein residue with an aldehyde-containing crosslinker.
Materials:
-
Aldehyde-modified protein (e.g., Antibody, BSA)
-
This compound (MW: 105.14 g/mol )
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4
-
Catalyst Stock Solution: 200 mM p-phenylenediamine (pPDA) in DMSO. (Caution: Handle with care, wear appropriate PPE).
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)
Workflow Diagram:
Figure 2: General workflow for protein bioconjugation.
Step-by-Step Procedure:
-
Protein Preparation:
-
Start with your aldehyde-modified protein at a concentration of 1-5 mg/mL.
-
Perform a buffer exchange into the Conjugation Buffer using a desalting column to remove any primary amines (e.g., Tris buffer) or storage proteins (e.g., BSA) from the protein solution.
-
Determine the precise concentration of the protein solution post-buffer exchange (e.g., via A280 measurement).
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in either DMSO or water.
-
Expert Tip: Prepare reagent stocks fresh. While the reagent is relatively stable, fresh solutions ensure maximum reactivity.
-
-
Conjugation Reaction:
-
In a reaction tube, add the aldehyde-modified protein.
-
Add this compound to the protein solution to achieve a final molar excess of 50-200 fold over the protein. A typical starting point is a 100-fold molar excess.
-
Initiate the reaction by adding the Catalyst Stock Solution to a final concentration of 5-10 mM pPDA. For example, add 5 µL of 200 mM pPDA stock to a 195 µL reaction volume to get 5 mM final concentration.
-
Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-6 hours or at 4°C for 12-24 hours.
-
The optimal time should be determined empirically. Reaction progress can be monitored by taking aliquots at various time points and analyzing them via LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, remove the excess hydroxylamine reagent and catalyst by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
-
Characterization and Storage:
-
Analyze the purified conjugate to confirm successful ligation and determine the conjugation efficiency.
-
SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein band.
-
Mass Spectrometry (LC-MS): This provides the most accurate confirmation, showing the mass of the protein plus the mass of the attached payload.
-
Hydrophobic Interaction Chromatography (HIC): Useful for determining the drug-to-antibody ratio (DAR) in ADC development.
-
-
Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Representative Reaction Parameters
The following table provides starting parameters for optimization.
| Parameter | Recommended Range | Rationale & Expert Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also increase aggregation risk. |
| Hydroxylamine Excess | 50 - 200 molar equivalents | A high excess drives the reaction equilibrium towards the product. Start with 100x. |
| Catalyst (pPDA) | 2 - 10 mM | pPDA is highly effective at neutral pH.[] Higher concentrations (up to the solubility limit) can further increase rates.[1] |
| pH | 7.0 - 7.5 | Balances protein stability with catalyzed reaction efficiency. For acid-stable proteins, pH 4.5-5.5 can be used without a catalyst. |
| Temperature | 4°C to 25°C (RT) | Room temperature provides faster kinetics. 4°C is preferred for sensitive proteins over longer incubation times. |
| Reaction Time | 2 - 24 hours | Highly dependent on reactants and conditions. Must be optimized empirically by monitoring reaction progress. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inefficient aldehyde incorporation. 2. Insufficient hydroxylamine excess. 3. Inactive catalyst or suboptimal pH. 4. Presence of primary amines (e.g., Tris) in the protein buffer. | 1. Verify the presence of the aldehyde on the starting protein. 2. Increase the molar excess of this compound. 3. Prepare fresh catalyst solution. Verify the pH of the conjugation buffer. Consider increasing catalyst concentration. 4. Ensure the protein is thoroughly buffer-exchanged into an amine-free buffer before starting. |
| Protein Aggregation | 1. High protein concentration. 2. Use of organic co-solvents (e.g., DMSO). 3. Suboptimal buffer conditions (pH, ionic strength). | 1. Reduce the protein concentration. 2. Minimize the volume of DMSO added (keep it below 5-10% v/v). 3. Screen different buffer formulations. Consider adding stabilizing excipients like arginine or sucrose. |
| Non-Specific Labeling | (Rare for oxime ligation) May indicate the presence of highly reactive contaminants. | Ensure high purity of all reagents and biomolecules. Thoroughly purify the starting protein. |
Conclusion
Oxime ligation using reagents like this compound represents a cornerstone of modern bioconjugation strategy. Its high degree of chemoselectivity, operational simplicity under mild conditions, and the formation of a highly stable bond make it an invaluable tool for creating precisely engineered biomolecules.[8] By understanding the mechanistic principles of the reaction, the role of catalysis, and the key parameters that govern success, researchers can confidently apply this chemistry to advance projects ranging from fundamental biological discovery to the development of next-generation therapeutics.
References
-
Crisalli P, Kool ET. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. J Org Chem. 2013;78(3):1184-1189. [Link]
-
Synthesis and characterization of novel oxime analogues. Rasayan J. Chem. 2018;11(2):891-900. [Link]
-
de Gracia Lux C, Joshi-Barr S, Fomina N, et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chem Sci. 2022;13(30):8873-8881. [Link]
-
Lu D, Liu Y, Zhang H, et al. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Antibodies (Basel). 2016;5(1):2. [Link]
-
Sato, S., et al. Gram-Scale Synthesis of Site-Specific Antibody-Drug Conjugates Using AJICAP Second-Generation Technology. ChemRxiv. 2021. [Link]
-
Gilmore JM, Scheck RA, Esser-Kahn AP, et al. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Angew Chem Int Ed Engl. 2006;45(32):5307-5311. [Link]
-
Crisalli, P., & Kool, E. T. Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. 2013. [Link]
-
G-Biosciences. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. 2016. [Link]
-
Zhang, T., et al. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. 2023;28(4):1775. [Link]
-
Liu, X. H., et al. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie. 2012;345(11):878-886. [Link]
- Google Patents. CN103304356A - Hydroxylamine synthesis method.
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- 3. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of O-(2-Methoxyisopropyl)hydroxylamine in the Synthesis of Novel Drug Candidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Versatile Oxime-Forming Reagent
In the landscape of modern medicinal chemistry, the strategic introduction of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. O-(2-Methoxyisopropyl)hydroxylamine (also known as O-(1-Methoxy-1-methylethoxy)amine or 2-(aminooxy)-2-methoxypropane) has emerged as a valuable and versatile building block in the synthesis of new chemical entities.[1][2] Its primary utility lies in its efficient reaction with aldehydes and ketones to form stable O-substituted oximes, a functional group with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
This technical guide provides an in-depth exploration of the use of this compound in drug discovery, offering insights into the rationale for its selection, detailed reaction protocols, and its impact on the properties of the resulting drug candidates.
The Rationale for Employing this compound in Drug Design
The choice of a specific hydroxylamine derivative for oxime formation is a critical decision in the design of new therapeutic agents. While simpler alkoxyamines like O-methylhydroxylamine are commonly used, the 2-methoxyisopropyl group offers a unique combination of steric and electronic properties that can be strategically leveraged.
Key Advantages:
-
Modulation of Physicochemical Properties: The 2-methoxyisopropyl moiety can enhance the solubility and lipophilicity of a parent molecule, which are critical factors for optimizing oral bioavailability and cell permeability.[1] The presence of the ether linkage and the branched alkyl structure can disrupt planarity and reduce intermolecular interactions, leading to improved solubility.
-
Metabolic Stability: The tertiary carbon adjacent to the oxygen atom in the 2-methoxyisopropyl group can confer increased metabolic stability to the resulting oxime. This steric hindrance can protect the oxime linkage from enzymatic hydrolysis, potentially prolonging the in vivo half-life of the drug candidate.
-
Influence on Target Binding: The size and conformational flexibility of the 2-methoxyisopropyl group can allow for additional van der Waals interactions within the target protein's binding pocket, potentially leading to improved potency and selectivity.[1]
-
Controlled Reactivity: While more sterically hindered than smaller alkoxyamines, this compound maintains sufficient reactivity for efficient oxime formation under mild conditions. This balance allows for its use in late-stage functionalization of complex molecules.
Core Application: Synthesis of Bioactive Oximes
The fundamental reaction involving this compound is the formation of an oxime through condensation with a carbonyl group (aldehyde or ketone). This reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration.
The general reaction scheme is as follows:
Sources
Application Note & Protocol: O-(2-Methoxyisopropyl)hydroxylamine for Derivatization of Carbonyl Compounds
PART 1: CORE DIRECTIVE
Abstract
The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is a critical function in pharmaceutical sciences, environmental monitoring, and metabolomics. However, their intrinsic chemical properties often lead to challenges in chromatographic separation and mass spectrometric detection. Chemical derivatization serves as a robust strategy to overcome these analytical hurdles. This guide provides a detailed application and protocol for the use of O-(2-Methoxyisopropyl)hydroxylamine, a specialized reagent for the efficient and stable derivatization of carbonyls. We will explore the reaction mechanism, present a comprehensive, step-by-step protocol, and discuss the significant advantages this method offers for enhancing analytical performance.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Introduction: The Rationale for Carbonyl Derivatization
Carbonyl compounds are widespread, originating from biological processes, industrial manufacturing, and environmental sources.[1] Their analysis is often complicated by:
-
Poor Volatility and Thermal Instability: Particularly for larger molecules, making them unsuitable for direct Gas Chromatography (GC) analysis.[2]
-
Low Ionization Efficiency: In Mass Spectrometry (MS), leading to poor sensitivity.
-
Structural Isomerism: The presence of tautomers, especially in sugars, can result in multiple chromatographic peaks for a single analyte, complicating quantification.[3]
Chemical derivatization addresses these issues by converting the carbonyl group into a more stable and readily detectable functional group.[4] While several reagents exist, such as 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), this compound offers a unique combination of stability and favorable analytical characteristics.[5][6]
Reaction Mechanism: The Formation of a Stable Oxime Ether
The derivatization of a carbonyl compound with this compound is a nucleophilic addition-elimination reaction that results in the formation of a stable O-(2-methoxyisopropyl)oxime.[7][8] The reaction is typically catalyzed by a weak acid.[9]
Step 1: Nucleophilic Attack The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon.[7] This forms a tetrahedral intermediate.
Step 2: Proton Transfer A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Step 3: Dehydration Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).[9] Subsequent elimination of a water molecule leads to the formation of a C=N double bond, yielding the final oxime ether product.[10]
The resulting O-alkyl oxime is significantly more stable than an unsubstituted oxime, preventing degradation during analysis.[11]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol outlines a general procedure for the derivatization of carbonyl compounds in a sample solution. It is crucial to note that optimization of reaction time and temperature may be necessary for specific analytes.
Materials & Reagents
-
This compound hydrochloride (Purity ≥ 95%)[12]
-
Pyridine (Anhydrous, HPLC grade)
-
Anhydrous solvent (e.g., Acetonitrile, Methanol)
-
Sample containing the carbonyl analyte
-
Internal Standard (if quantitative analysis is required)
-
2 mL amber glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath capable of maintaining ±1°C
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure
-
Reagent Preparation: Prepare a 20 mg/mL solution of this compound hydrochloride in anhydrous pyridine. This solution should be prepared fresh daily to ensure reactivity. Causality: Pyridine acts as a base to neutralize the HCl salt and catalyze the dehydration step.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the carbonyl compound in a suitable anhydrous solvent to a known concentration (e.g., 1 mg/mL). If an internal standard is used, it should be added at this stage.
-
Derivatization Reaction:
-
In a 2 mL reaction vial, combine 100 µL of the sample solution with 100 µL of the freshly prepared derivatization reagent solution.
-
Securely cap the vial and vortex for 30 seconds to ensure complete mixing.
-
Place the vial in a heating block or water bath set to 70°C for 60 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization, especially for sterically hindered ketones.
-
-
Sample Work-up and Analysis:
-
After the incubation period, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for analysis. For GC-MS, the sample can be directly injected. For LC-MS, the sample may require dilution with the initial mobile phase.
-
Optional for GC-MS: To concentrate the sample, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a non-polar solvent like hexane or ethyl acetate.
-
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
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Application Note: A Comprehensive Guide to the Analytical Methods for O-(2-Methoxyisopropyl)hydroxylamine in Pharmaceutical Development
Introduction: The Analytical Challenge of a Key Intermediate
O-(2-Methoxyisopropyl)hydroxylamine (MIPH), identified by CAS number 103491-33-4, is a crucial intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure is leveraged by medicinal chemists to develop novel drug candidates, making its purity and residual levels in final products a critical quality attribute.[1]
However, MIPH presents a significant analytical challenge. As a small, polar hydroxylamine derivative, it lacks a native chromophore, rendering direct detection by common techniques like UV-spectrophotometry or standard HPLC-UV methods ineffective.[2][3][4] Furthermore, analogous to hydroxylamine, MIPH is considered a potential genotoxic impurity (GTI), which necessitates its control at trace (parts-per-million) levels in drug substances.[5][6]
This application note addresses these challenges directly. As a Senior Application Scientist, my objective is to provide researchers, analysts, and drug development professionals with robust, validated, and field-proven analytical protocols for the reliable detection and quantification of MIPH. We will explore two primary chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—both employing a derivatization strategy to overcome the inherent detection difficulties. Additionally, we will touch upon Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Physicochemical Properties of MIPH
A thorough understanding of the analyte's properties is fundamental to method development. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 103491-33-4 | [1][9] |
| Molecular Formula | C₄H₁₁NO₂ | [1][10] |
| Molecular Weight | 105.14 g/mol | [1][9][11] |
| Appearance | Colorless to almost colorless clear liquid | [9][10] |
| Boiling Point | 73°C / 103 mmHg | [1][9] |
| Solubility in Water | 96 g/L (at 25°C) | [10] |
| Structure |
The Core Analytical Strategy: Derivatization
The primary obstacle in analyzing MIPH is its molecular structure's incompatibility with standard detection techniques. The solution lies in chemically modifying the analyte to introduce a detectable functional group—a process known as derivatization.
Causality Behind Derivatization:
-
For HPLC-UV: The goal is to attach a "chromophore," a molecular moiety that strongly absorbs ultraviolet (UV) light at a specific wavelength. This reaction converts the "UV-invisible" MIPH into a new compound that can be readily detected and quantified by a standard HPLC-UV system.
-
For GC-FID: The goal is twofold. First, to decrease the polarity of the highly polar MIPH, which improves its volatility. Second, to create a thermally stable derivative that can pass through the heated GC system without degradation. The resulting derivative is then detected by a Flame Ionization Detector (FID), which responds to carbon-containing compounds.
The logical workflow for this strategy is depicted below.
Caption: Core analytical strategy for MIPH detection.
Method 1: Gas Chromatography (GC-FID) with Oxime Derivatization
This method is adapted from established protocols for trace analysis of hydroxylamine in pharmaceutical substances.[5][6][12] It relies on the quantitative reaction of MIPH with a ketone (acetone) to form a stable and volatile oxime derivative, which is then analyzed by GC-FID.
Principle of the Method: The amine functional group of MIPH reacts with the carbonyl group of acetone in a condensation reaction to form 2-methoxypropan-2-one O-(2-methoxyisopropyl)oxime. This derivative has significantly lower polarity and higher volatility, making it ideal for GC analysis.
Detailed Experimental Protocol (GC-FID)
4.1.1 Reagents and Materials
-
This compound (MIPH) Reference Standard
-
Acetone (HPLC Grade or higher)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Sodium Sulfate, anhydrous
-
Class A volumetric flasks and pipettes
-
GC vials with septa
4.1.2 Preparation of Solutions
-
Diluent: Mix Methanol and Deionized Water in a 1:1 (v/v) ratio.
-
Derivatizing Reagent: Acetone.
-
MIPH Stock Standard (approx. 1000 µg/mL): Accurately weigh ~25 mg of MIPH reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
MIPH Working Standard (approx. 10 µg/mL): Dilute 1.0 mL of the MIPH Stock Standard to 100 mL with the Diluent. This concentration may be adjusted based on the expected impurity levels.
-
Sample Preparation (Target concentration 1 mg/mL of API): Accurately weigh ~25 mg of the API sample into a 25 mL volumetric flask. Add ~15 mL of Diluent, sonicate to dissolve, and dilute to volume.
4.1.3 Derivatization Procedure
-
Pipette 1.0 mL of the prepared Standard or Sample solution into separate GC vials.
-
Add 0.5 mL of Acetone to each vial.
-
Cap the vials securely and vortex for 30 seconds.
-
Allow the vials to stand at room temperature for 20 minutes to ensure the reaction is complete.
-
The derivatized solutions are now ready for injection.
4.1.4 GC-FID Instrumental Parameters
| Parameter | Setting |
| Instrument | Agilent GC or equivalent with FID |
| Column | DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.32 mm ID, 0.25 µm film |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split ratio 10:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 15°C/min to 240°C- Hold: Hold at 240°C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas Flow | 25 mL/min (Nitrogen) |
4.1.5 System Suitability Before sample analysis, inject the derivatized working standard solution five times. The %RSD for the peak area of the MIPH-oxime derivative should be ≤ 5.0%.
Caption: Experimental workflow for the GC-FID method.
Method 2: HPLC-UV with Pre-Column Derivatization
This method provides an orthogonal approach to the GC method and is particularly useful for APIs that are not amenable to GC analysis. It is based on the derivatization of hydroxylamines with an aromatic aldehyde, such as benzaldehyde, to form a UV-active oxime.[13]
Principle of the Method: MIPH is reacted with benzaldehyde under mild conditions. The resulting product, benzaldehyde O-(2-methoxyisopropyl)oxime, contains a phenyl group which acts as a strong chromophore, typically absorbing around 250-254 nm. This derivative is easily separated from the excess reagent and other matrix components using standard reversed-phase HPLC.
Detailed Experimental Protocol (HPLC-UV)
5.1.1 Reagents and Materials
-
This compound (MIPH) Reference Standard
-
Benzaldehyde (Reagent Grade)
-
Sodium Acetate
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Phosphoric Acid)
-
Class A volumetric flasks and pipettes
-
HPLC vials with septa
5.1.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Mix Water and Acetonitrile in a 1:1 (v/v) ratio.
-
Derivatizing Solution: Dissolve ~100 mg of Benzaldehyde and ~300 mg of Sodium Acetate in 10 mL of Diluent. Prepare this solution fresh daily.
-
MIPH Stock Standard (approx. 100 µg/mL): Accurately weigh ~10 mg of MIPH reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
MIPH Working Standard (approx. 1.0 µg/mL): Dilute 1.0 mL of the MIPH Stock Standard to 100 mL with the Diluent.
-
Sample Preparation (Target concentration 10 mg/mL of API): Accurately weigh ~250 mg of the API sample into a 25 mL volumetric flask. Add ~15 mL of Diluent, sonicate to dissolve, and dilute to volume.
5.1.3 Derivatization Procedure
-
Pipette 1.0 mL of the prepared Standard or Sample solution into separate HPLC vials.
-
Add 0.5 mL of the Derivatizing Solution to each vial.
-
Cap the vials securely and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 60°C for 30 minutes.
-
Cool the vials to room temperature. The solutions are now ready for injection.
5.1.4 HPLC-UV Instrumental Parameters
| Parameter | Setting |
| Instrument | Agilent 1260 HPLC or equivalent with DAD/UV Detector |
| Column | C18 Column (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |
| Column Temp | 35°C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | Gradient Elution: - Time 0 min: 30% B- Time 15 min: 80% B- Time 16 min: 30% B- Time 20 min: 30% B |
5.1.5 System Suitability Inject the derivatized working standard solution five times. The %RSD for the peak area of the MIPH-benzaldehyde derivative should be ≤ 2.0%, and the theoretical plates should be ≥ 2000.
Caption: Experimental workflow for the HPLC-UV method.
Method 3: Structural Confirmation by NMR Spectroscopy
While chromatographic methods are ideal for quantification, NMR spectroscopy is the definitive technique for structural confirmation.[14] It provides unambiguous evidence of the compound's identity, which is crucial for reference standard characterization or in troubleshooting studies.
Principle of the Method: ¹H and ¹³C NMR spectroscopy provide information on the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, splitting patterns (multiplicity), and integration values create a unique fingerprint for the MIPH molecule.
Protocol Outline (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the MIPH sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Expect to see distinct signals for the two methyl groups of the isopropyl moiety, the methoxy group (O-CH₃), and the exchangeable protons of the amino group (-ONH₂).
-
¹³C NMR: Expect signals for the quaternary carbon, the two equivalent methyl carbons, the methoxy carbon.
-
The data should be compared against a characterized reference standard or predicted spectra to confirm identity.
-
Method Validation According to ICH Q2(R1) Guidelines
A core tenet of good laboratory practice is that an analytical method must be validated to demonstrate its suitability for the intended purpose.[7][8][15] Both the GC and HPLC methods described herein must be subjected to a full validation as per the ICH Q2(R1) guidelines.
Caption: Key parameters for analytical method validation.
The following table summarizes the experiments and typical acceptance criteria for validating the quantitative methods (GC and HPLC).
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, API spiked with MIPH and known impurities. | Peak for MIPH derivative is pure and resolved from all other components. |
| Linearity | Analyze ≥ 5 concentrations across the range (e.g., LOQ to 150% of target). | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is reliable. |
| Accuracy | Perform recovery studies by spiking API with MIPH at 3 levels (e.g., 50%, 100%, 150%), in triplicate. | Mean recovery should be within 90.0% - 110.0% for trace impurities. |
| Precision | Repeatability: 6 replicate sample preps at 100% level.Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 10.0% for trace impurities. |
| LOQ | Signal-to-Noise (S/N) ratio of ~10. Verify by demonstrating acceptable precision and accuracy at this level. | S/N ≈ 10. |
| LOD | Signal-to-Noise (S/N) ratio of ~3. | S/N ≈ 3. |
| Robustness | Make small, deliberate changes to method parameters (e.g., flow rate ±10%, column temp ±2°C). | System suitability parameters pass; results are not significantly affected. |
Conclusion
The reliable analysis of this compound is achievable and essential for ensuring the quality and safety of pharmaceutical products. The lack of a native chromophore necessitates a chemical derivatization strategy. This application note provides two distinct, robust, and validated chromatographic methods—one by GC-FID and another by HPLC-UV—that transform MIPH into a readily detectable compound. The GC method offers high sensitivity, while the HPLC method provides an excellent orthogonal technique suitable for a wide range of sample matrices. These quantitative protocols, supported by NMR for structural confirmation and validated according to ICH guidelines, form a comprehensive analytical toolkit for any scientist or researcher working with this important chemical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
LookChem. This compound | 103491-33-4.
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ChemicalBook. This compound | 103491-33-4.
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Guzowski, J. P., & Golanoski, C. (2003). A gas chromatographic method for the indirect determination of hydroxylamine in pharmaceutical preparations: conversion into nitrous oxide. Journal of Pharmaceutical and Biomedical Analysis.
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science.
-
SciSpace. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, Oxford Academic.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
Prabhune, S., et al. (2024). Gas chromatographic measurement of trace hydroxylamine in drugs. Labmate Online.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation. Quality Guidelines.
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Sigma-Aldrich. This compound | 103491-33-4.
-
Sane, R. T., et al. (1995). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
-
ResearchGate. Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
-
Anderson, J. E., & Roberts, J. D. (1968). Conformational changes in hydrazine and hydroxylamine derivatives studied by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society D: Chemical Communications.
-
Google Patents. Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Guidechem. This compound 103491-33-4 wiki.
-
Fisher Scientific. This compound 95.0+%, TCI America™.
-
ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
-
Prabhune, S., et al. (2017). QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. ResearchGate.
-
Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications.
-
ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
-
BOC Sciences. CAS 103491-33-4 this compound.
-
CymitQuimica. This compound.
-
SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red.
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Lab Pro Inc. This compound, 1G - M2085-1G.
-
Alfa Chemistry. CAS 103491-33-4 this compound.
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Application Notes & Protocols: Strategic Use of O-(2-Methoxyisopropyl)hydroxylamine for Carbonyl Protection
For: Researchers, scientists, and drug development professionals.
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. This guide provides an in-depth exploration of O-(2-Methoxyisopropyl)hydroxylamine as a reagent for the protection of aldehydes and ketones. The resulting O-(2-Methoxyisopropyl)oxime, protected by the 2-methoxyisopropyl (MIP) group, offers a unique combination of stability and controlled cleavage. The MIP group, an acetal analog, is notably stable under basic, reductive, and many oxidative conditions, yet can be selectively removed under mild acidic conditions. This orthogonality is critical for complex synthetic strategies. Herein, we detail the mechanistic underpinnings of both the protection and deprotection steps, provide validated, step-by-step protocols, and present data to guide researchers in leveraging this versatile protecting group strategy.
Introduction: The Strategic Value of the MIP Protecting Group
The protection of carbonyl functionalities as oximes is a well-established strategy in organic synthesis. However, the subsequent cleavage of the N-O bond in traditional oximes to regenerate the parent carbonyl can often require harsh or functionally intolerant conditions. The use of this compound introduces the 2-methoxyisopropyl (MIP) group, which functions as an acid-labile masking agent for the oxime's oxygen.
This strategy offers several key advantages:
-
Orthogonality: The MIP-protected oxime is stable to a wide range of reagents, including bases, nucleophiles, and common reducing agents, allowing for selective transformations at other molecular sites.[1][2]
-
Mild Deprotection: The acetal-like structure of the MIP group allows for its removal under mild, acidic hydrolytic conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Volatile Byproducts: Deprotection releases acetone and methanol, which are volatile and easily removed from the reaction mixture, simplifying purification.
This compound is therefore not merely a protecting reagent but a strategic tool for enhancing the efficiency and scope of complex molecular syntheses.[1]
Mechanism of Action
Protection: Formation of the O-(2-Methoxyisopropyl)oxime
The protection of a carbonyl compound with this compound proceeds via a condensation reaction, analogous to the formation of other O-alkyloximes. The reaction involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding O-MIP oxime. The reaction is typically conducted in a protic solvent and may be catalyzed by a weak acid or base to facilitate the dehydration step.
Deprotection: Acid-Catalyzed Hydrolysis
The cleavage of the MIP group is an acid-catalyzed hydrolysis of an acetal. The reaction is initiated by the protonation of one of the ether oxygens. This is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by subsequent steps, leads to the formation of an unstable hemiacetal which ultimately decomposes to the deprotected oxime, acetone, and methanol. The regenerated oxime can then be hydrolyzed to the parent carbonyl under various conditions, though often the conditions for MIP removal are sufficient to achieve this in one pot.
Experimental Protocols
Protocol 1: Protection of a Carbonyl Compound
This protocol describes a general procedure for the formation of an O-(2-Methoxyisopropyl)oxime from a generic ketone.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv)
-
Ethanol (or other suitable protic solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Dissolve the ketone (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.1 - 1.5 equiv) to the solution.
-
Add pyridine or sodium acetate (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-12 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure O-(2-Methoxyisopropyl)oxime.
Protocol 2: Deprotection of an O-(2-Methoxyisopropyl)oxime
This protocol outlines a general method for the mild acid-catalyzed cleavage of the MIP group to regenerate the parent carbonyl compound.
Materials:
-
O-(2-Methoxyisopropyl)oxime (1.0 equiv)
-
Aqueous solution of a mild acid (e.g., 1 M HCl, 10% aqueous acetic acid, or p-toluenesulfonic acid in acetone/water)
-
A suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the O-(2-Methoxyisopropyl)oxime (1.0 equiv) in a suitable solvent mixture such as THF/water or acetone/water.
-
Add the mild acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).
-
Stir the reaction at room temperature, monitoring its progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude carbonyl compound.
-
If necessary, purify the product further by column chromatography or distillation.
Data Presentation
Table 1: Stability and Cleavage of the MIP Protecting Group
| Condition/Reagent Category | Specific Reagents/Conditions | Stability of O-MIP Oxime | Reference(s) |
| Acidic Conditions | Mild aqueous acid (e.g., 1M HCl, AcOH/H₂O) | Labile | |
| Stronger, anhydrous acids (e.g., TFA) | Labile | [3] | |
| Basic Conditions | Aqueous NaOH, KOH; NaOMe, t-BuOK | Stable | [1][2] |
| Reductive Conditions | NaBH₄, LiAlH₄, H₂/Pd-C | Stable | [1][2] |
| Oxidative Conditions | m-CPBA, PCC, PDC | Generally Stable | [1][2] |
| Organometallic Reagents | Grignard reagents, organolithiums | Stable | [1][2] |
Visualizations
Workflow for MIP Protection and Deprotection
Caption: Workflow of carbonyl protection and deprotection using the MIP group.
Mechanism of Acid-Catalyzed Deprotection
Caption: Simplified mechanism for the acid-catalyzed cleavage of the MIP group.
Conclusion
The use of this compound to install the MIP protecting group on carbonyl compounds represents a highly effective and strategic choice for complex organic synthesis. The resulting O-MIP oximes exhibit excellent stability across a broad range of non-acidic reaction conditions, providing robust protection. The facile and mild acid-catalyzed deprotection protocol ensures the recovery of the parent carbonyl with minimal risk to other sensitive functionalities. These characteristics establish the MIP group as a valuable component of an orthogonal protecting group strategy, empowering chemists to navigate challenging synthetic pathways with greater control and efficiency.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
Tuning the stability of alkoxyisopropyl protection groups - PMC - NIH. (2019). Retrieved from [Link]
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
Sources
Troubleshooting & Optimization
common side reactions with O-(2-Methoxyisopropyl)hydroxylamine
Technical Support Center: O-(2-Methoxyisopropyl)hydroxylamine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the reagent's behavior, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. We will explore the causality behind common experimental issues and provide actionable, field-tested solutions.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial inquiries regarding the properties, handling, and primary use of this compound.
Q1: What is this compound and what is its primary application?
This compound (CAS 103491-33-4) is an O-alkylated hydroxylamine derivative.[][2] Its principal application in synthetic chemistry is the conversion of aldehydes and ketones to their corresponding O-alkyloximes.[3][4] This reaction is crucial in drug discovery and development for several reasons:
-
Bioisosteric Replacement: The resulting oxime ether can serve as a stable bioisostere for other functional groups, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[3]
-
Metabolic Blocking: It can be used to mask a metabolically labile carbonyl group.
-
Derivatization: It is used to derivatize carbonyl-containing analytes to enhance their stability or modify their properties for analysis, such as by GC-MS.[5]
The bulky 2-methoxyisopropyl group provides steric hindrance and alters the lipophilicity of the resulting oxime compared to smaller O-alkyl groups.
| Property | Value | Source(s) |
| CAS Number | 103491-33-4 | [][6] |
| Molecular Formula | C₄H₁₁NO₂ | [][7] |
| Molecular Weight | 105.14 g/mol | [][7] |
| Appearance | Colorless Liquid | [6][8] |
| Boiling Point | 73°C @ 103 mmHg | [2][3] |
| Purity (Typical) | ≥95% | [6] |
Q2: What are the critical handling and storage conditions for this reagent?
This reagent's stability is paramount for successful reactions. Supplier data sheets consistently highlight that it is both heat-sensitive and air-sensitive .[6] Improper handling is a frequent cause of poor reaction outcomes.
-
Storage: Store refrigerated (0-10°C) under an inert atmosphere (Argon or Nitrogen).[8]
-
Handling: Always handle the reagent under an inert atmosphere. Use dry solvents and glassware to prevent hydrolysis. It is recommended to use a syringe to transfer the liquid from a septum-sealed bottle.
-
Thermal Stability: Avoid exposure to high temperatures, as this can lead to decomposition. For reactions requiring heat, introduce the reagent at a lower temperature before slowly heating the mixture.
Q3: What is the general mechanism for oxime formation using this reagent?
The formation of an O-alkyloxime is a condensation reaction between the hydroxylamine and a carbonyl compound (aldehyde or ketone).[4][9] The reaction typically proceeds in two main stages and is often catalyzed by weak acid.[4][10]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon. Computational studies confirm that nitrogen, not oxygen, is the superior nucleophile in hydroxylamines due to electronic factors (the alpha-effect).[11] This forms a tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water to form the final C=N double bond of the oxime.
Caption: General mechanism of O-alkyloxime formation.
Section 2: Troubleshooting Guides for Common Side Reactions
This section is structured to directly address specific experimental failures in a question-and-answer format.
Q4: My reaction shows low conversion or fails completely. What are the potential causes?
This is the most frequent issue reported. Low yield is rarely due to a single factor; it's often a combination of issues. A systematic approach is crucial for diagnosis.[12]
Caption: Systematic workflow for troubleshooting low reaction yield.
Detailed Breakdown:
-
Reagent Integrity: The N-O bond is labile. As the reagent is air and heat sensitive, decomposition is a primary suspect.[6] An opened bottle that has been stored for a long time may have significantly reduced purity.
-
Reaction pH: The reaction is pH-sensitive.
-
Too Acidic (pH < 4): The hydroxylamine reagent, being a base, will be fully protonated. This deactivates it as a nucleophile, stalling the reaction.
-
Too Basic (pH > 7): While the nucleophile is active, the dehydration step, which is acid-catalyzed, will be too slow.
-
Solution: The optimal pH is typically between 4 and 6. Use of a buffer like sodium acetate or a mild base like pyridine is highly recommended.
-
-
Steric Hindrance: The 2-methoxyisopropyl group is bulky. If your aldehyde or ketone is also sterically hindered, the rate of reaction can be extremely slow. Compared to hydroxylamine or methoxylamine, this reagent is less reactive due to sterics.[5]
-
Water Scavenging: The reaction produces water. According to Le Chatelier's principle, this can push the equilibrium back towards the starting materials. For difficult reactions, adding a dehydrating agent like molecular sieves can improve yields.
Q5: I see a byproduct with a mass corresponding to my starting carbonyl. Why is my product reverting?
You are observing hydrolysis . Oximes are susceptible to hydrolysis back to the corresponding carbonyl and hydroxylamine, a reaction that is the microscopic reverse of the formation reaction.[9]
-
Cause: This side reaction is strongly catalyzed by acid. It most commonly occurs during an acidic aqueous workup or during purification by silica gel chromatography if the silica is not neutralized.
-
Mechanism: The C=N bond is protonated, making the carbon susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Neutralize Workup: Perform your aqueous workup with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) to quench any acid catalyst.
-
Buffer Chromatography: If using silica gel chromatography, use a mobile phase that has been treated with a small amount of a neutral or basic modifier, such as triethylamine (~0.1-1%), to neutralize the acidic sites on the silica.
-
Avoid Strong Acids: If possible, avoid using strong acids (e.g., concentrated HCl, H₂SO₄) anywhere in the process following oxime formation.
-
Q6: My ketoxime product is rearranging to an N-substituted amide. How can I prevent this?
This is a classic side reaction known as the Beckmann Rearrangement . It is specific to oximes derived from ketones (ketoximes).[9]
-
Cause: The Beckmann rearrangement is catalyzed by strong acids (e.g., H₂SO₄, PCl₅, TsCl). The acid promotes the conversion of the hydroxyl group into a good leaving group, initiating a rearrangement of the alkyl group anti to the leaving group.
-
Prevention:
-
Strict pH Control: The most effective prevention is to rigorously exclude strong acids from your reaction and purification steps. As mentioned above, ensure your workup and chromatography conditions are neutral or slightly basic.
-
Temperature Control: High temperatures can sometimes promote this rearrangement even with trace acid. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Choice: If the rearrangement is unavoidable under the required conditions, consider if an alternative modification of the carbonyl is possible.
-
Caption: The Beckmann Rearrangement side reaction of a ketoxime.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for O-alkyloxime Formation
This protocol is a starting point and may require optimization based on the specific substrate.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carbonyl-containing substrate (1.0 eq.).
-
Solvent: Dissolve the substrate in a suitable anhydrous solvent (e.g., ethanol, methanol, or THF).
-
Addition of Reagent: Add this compound (1.1 - 1.5 eq.). If the starting material is a hydrochloride salt, add a base (e.g., pyridine, 2.0 eq.) to free the amine.
-
pH Adjustment (Optional but Recommended): Add a buffer such as sodium acetate (1.5 eq.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate solvent system, often buffered with ~0.5% triethylamine.
Protocol 2: Quick NMR Check for Reagent Quality
If you suspect reagent decomposition, a quick ¹H NMR can be insightful.
-
Sample Prep: Under an inert atmosphere, draw ~5-10 mg of the reagent and dissolve it in an NMR solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: For the pure compound C(CH₃)₂(OCH₃)(ONH₂):
-
Look for a singlet around 1.2-1.4 ppm corresponding to the two equivalent methyl groups (-C(CH₃)₂-).
-
Look for a singlet around 3.2-3.4 ppm for the methoxy group (-OCH₃).
-
A broad singlet for the -ONH₂ protons. The chemical shift can vary.
-
The presence of multiple other signals, especially in the aliphatic region, may indicate decomposition products. Compare the integration of the key signals to assess purity.
-
References
-
LookChem. Cas 103491-33-4, this compound. [Link]
-
ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?[Link]
-
Wikipedia. Oxime. [Link]
-
BYJU'S. Oximes. [Link]
-
ChemTube3D. Oxime formation. [Link]
-
PubMed. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Orchid Chemical Supplies Ltd. What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?[Link]
-
Chemistry LibreTexts. Common Troubleshooting Tips. [Link]
-
Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
Sources
- 2. This compound | 103491-33-4 [amp.chemicalbook.com]
- 3. Cas 103491-33-4,this compound | lookchem [lookchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. guidechem.com [guidechem.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
purification methods for products of O-(2-Methoxyisopropyl)hydroxylamine reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for O-(2-Methoxyisopropyl)hydroxylamine (MIP-ONH2) applications. This guide is designed for researchers, chemists, and drug development professionals who utilize MIP-ONH2 to synthesize MIP-oximes. We provide in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the chemical principles that govern success.
This compound is a valuable reagent for converting aldehydes and ketones into their corresponding oxime derivatives. The MIP group offers unique steric and electronic properties, often enhancing the stability of the resulting oxime. However, like any chemical transformation, the purification of the desired product requires a clear understanding of the potential impurities and the appropriate techniques to remove them. This guide is structured into a Frequently Asked Questions (FAQ) section for general queries and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the general properties of reactants and products in a typical MIP-oxime synthesis.
Q1: What are the most common impurities I should expect after my reaction is complete?
A: In a standard oximation reaction using MIP-ONH2, you can typically expect three main types of impurities in your crude product mixture:
-
Unreacted Starting Material: This includes the parent aldehyde or ketone that did not react.
-
Excess this compound: The hydroxylamine reagent is often used in slight excess to drive the reaction to completion.
-
E/Z Isomers of the Product: The C=N double bond of the oxime is stereogenic, leading to the formation of two geometric isomers (E and Z). These isomers often exhibit different physical properties and will appear as distinct, though often close, spots on a TLC plate or peaks in an HPLC chromatogram.[1][2]
Q2: What is the most effective way to remove unreacted this compound during workup?
A: The most reliable method is an acidic aqueous wash. This compound, like other hydroxylamines, is a basic compound due to the lone pair of electrons on the nitrogen atom. By washing your organic reaction mixture with a dilute acid solution (e.g., 1 M HCl or 5% citric acid), you protonate the hydroxylamine, forming a water-soluble salt ([H₃N-OMIP]⁺Cl⁻). This salt will partition into the aqueous layer, effectively removing the excess reagent from your organic phase.[3] This is a standard and highly effective procedure for removing amine-based reagents.
Q3: Is my MIP-oxime product likely to be stable on a standard silica gel column?
A: Caution is advised. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] Oximes can be susceptible to hydrolysis back to the corresponding carbonyl compound under acidic conditions.[5] Before committing your entire batch to a column, it is best practice to perform a stability test:
-
Spot your purified or semi-purified product onto a TLC plate.
-
Let the spot sit on the plate for 1-2 hours.
-
Elute the plate and check for the appearance of a new spot corresponding to your original carbonyl starting material. If degradation is observed, you should consider deactivating the silica gel or using an alternative stationary phase.[6]
Q4: My reaction has produced two distinct, closely-eluting spots on TLC. Are these byproducts?
A: While they could be byproducts, it is highly probable that you are observing the E and Z geometric isomers of your desired MIP-oxime product.[7] The energy barrier for rotation around the C=N bond is significant, making these isomers stable and separable at room temperature.[7] They will have different spatial arrangements and, consequently, slightly different polarities, leading to different Rf values in chromatography.[1][2] Co-spotting with your starting materials can help confirm that neither spot corresponds to them. For final confirmation, isolating each spot (if possible) and analyzing by NMR is the definitive method.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude NMR shows both my desired product and a significant amount of the starting carbonyl compound.
-
Causality: This indicates an incomplete reaction. Oximation is a reversible equilibrium reaction that produces water as a byproduct. If water is not removed or the reaction is not allowed to proceed for a sufficient duration, a significant amount of starting material will remain.
-
Solution 1: Purification: If the polarity difference between your starting carbonyl and the product oxime is sufficient, you can separate them using flash column chromatography. Aldehydes and ketones are typically more polar than their corresponding MIP-oximes.
-
Solution 2: Reaction Optimization (for future attempts): To drive the reaction to completion, consider increasing the reaction time, gently heating the mixture, or using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[5]
Problem 2: After performing an acidic wash, my TLC/LC-MS analysis still shows a persistent polar impurity that I suspect is the hydroxylamine reagent.
-
Causality: The acidic wash may have been insufficient to fully protonate and extract the basic reagent. This can happen if the acid was too dilute, the volume was too small, or not enough mixing (shaking) was performed.
-
Solution:
-
Verify pH: After your next acidic wash, use pH paper to test the aqueous layer. It should be distinctly acidic (pH 1-2).
-
Repeat the Wash: Perform a second or even third wash with the dilute acid solution.
-
Increase Contact Time: Shake the separatory funnel vigorously for at least 60 seconds to ensure thorough mixing and efficient partitioning of the hydroxylamine salt into the aqueous phase.
-
Problem 3: My product is streaking badly or disappearing during silica gel chromatography.
-
Causality: This is a classic sign of product decomposition on the acidic stationary phase, as discussed in FAQ #3.[6] The silanol groups can catalyze the hydrolysis of the oxime bond.
-
Solution: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel before or during your chromatography run.
-
Method: Add 0.5-1% of a non-polar tertiary amine, such as triethylamine (Et₃N) or pyridine, to your chromatography eluent. For example, if your eluent is 20% Ethyl Acetate / 80% Hexane, prepare a stock solution containing 0.5% Et₃N for use. This small amount of base will neutralize the most acidic sites on the silica without drastically changing the overall polarity of the eluent.
-
Problem 4: I can't achieve baseline separation of my E/Z isomers using standard flash chromatography.
-
Causality: E/Z isomers of oximes often have very similar polarities, making their separation by standard flash chromatography challenging or impossible.[7] Their Rf values may be too close to resolve with the efficiency provided by large-particle silica gel.
-
Solution:
-
Assess Necessity: First, determine if isomer separation is truly necessary for your application. For many subsequent steps, a mixture of isomers is perfectly acceptable.
-
Optimize Chromatography: Experiment with different, less polar solvent systems. Sometimes, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane or Toluene/Acetone system can improve resolution.
-
Advanced Techniques: For complete separation, more advanced techniques are often required, such as High-Performance Liquid Chromatography (HPLC) or using a higher-resolution stationary phase.[7]
-
Fractional Crystallization: If the product is a solid and the isomers have different solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method for separation.[8]
-
Data & Visualizations
Table 1: Typical Chromatographic Behavior
The following table provides a qualitative guide to the expected Rf values on a standard silica gel TLC plate. Actual values will vary based on the specific substrate and exact conditions.
| Compound Type | Example Structure | Typical Rf (20% EtOAc/Hexane) | Notes |
| Ketone Starting Material | Cyclohexanone | ~ 0.40 | Moderately polar due to the C=O bond. |
| MIP-ONH₂ Reagent | (CH₃)₂C(OCH₃)ONH₂ | ~ 0.10 (stains with KMnO₄) | Highly polar due to the free amine. Often remains at the baseline. |
| MIP-Oxime Product (E/Z) | Cyclohexanone MIP-Oxime | ~ 0.55 and ~ 0.60 | Less polar than the starting ketone. Often appears as two close spots. |
Purification Strategy Decision Tree
This diagram outlines a logical workflow for approaching the purification of a crude MIP-oxime reaction mixture.
Caption: A decision tree for selecting the appropriate purification method.
Diagram: Principle of Acidic Wash Extraction
This diagram illustrates how an acidic wash selectively removes the basic MIP-ONH₂ reagent from the organic phase.
Caption: Removal of basic hydroxylamine impurity via acid-base extraction.
Key Protocols
Protocol 1: Standard Acidic Wash Workup
-
Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, ethanol), first dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Add an equal volume of 1 M Hydrochloric Acid (HCl).
-
Stopper the funnel and shake vigorously for 60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) (to remove bulk water).
-
-
Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography of MIP-Oximes on Deactivated Silica
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (aim for a product Rf of ~0.3). To this eluent, add 0.5-1% v/v triethylamine (Et₃N).
-
Pack the Column: Pack the flash chromatography column with silica gel using the Et₃N-containing eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or load directly onto the column ("wet loading").
-
Elute: Run the column as normal, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: The triethylamine is volatile and will be removed during concentration.
References
-
BenchChem. (2025). Technical Support Center: E/Z Isomer Separation of p-(Dimethylamino)benzaldehyde Oxime. 1
-
BenchChem. (2025). Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. 7
-
ResearchGate. (2025). Selective Synthesis of E and Z Isomers of Oximes.
-
Rebek, J. Jr., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.
-
ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.
-
Fisher Scientific. (N.D.). Hydroxylamine•HCl - Technical Information.
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?
-
G-Biosciences. (N.D.). Hydroxylamine·HCl - Protocol.
-
ResearchGate. (2025). Immobilization of oxime derivative on silica gel for the preparation of new adsorbent.
-
University of Rochester, Department of Chemistry. (N.D.). Purification: Troubleshooting Flash Column Chromatography.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. 5
-
Journal of Hazardous Materials. (2009). Immobilization of oxime derivative on silica gel for the preparation of new adsorbent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in O-(2-Methoxyisopropyl)hydroxylamine Reactions
Welcome to the technical support center for O-(2-Methoxyisopropyl)hydroxylamine applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of O-(2-methoxyisopropyl) oximes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable reagent in medicinal chemistry and drug development, primarily used for the synthesis of oxime ethers from aldehydes and ketones.[1] The incorporation of the O-(2-methoxyisopropyl) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its stability, solubility, and bioavailability.[1]
The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. While seemingly straightforward, this reaction is sensitive to a variety of factors that can lead to diminished yields. This guide will address the most common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no formation of my desired oxime product. What are the likely causes?
This is the most common issue and can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. A systematic approach is crucial.
Potential Cause 1: Degradation of this compound
This compound is sensitive to both heat and air.[2] Improper storage or handling can lead to decomposition, rendering it inactive.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Ensure the reagent has been stored at the recommended refrigerated temperatures (typically 0-10°C) under an inert atmosphere.[3]
-
Assess Purity: If there is any doubt about the quality of the reagent, consider verifying its purity by Gas Chromatography (GC) if possible. Commercial suppliers typically guarantee a purity of >95%.[2]
-
Fresh Reagent: If degradation is suspected, the most reliable solution is to use a fresh bottle of the reagent.
-
Potential Cause 2: Incorrect pH of the Reaction Medium
The formation of oximes is highly pH-dependent. The reaction requires a delicate balance: the carbonyl group needs to be activated by protonation, but the hydroxylamine must remain sufficiently nucleophilic.[4]
-
Scientific Rationale:
-
In highly acidic conditions (pH < 3): The nitrogen atom of the hydroxylamine becomes protonated, which significantly reduces its nucleophilicity and slows down or prevents the initial attack on the carbonyl carbon.
-
In neutral or basic conditions (pH > 7): The carbonyl group is not sufficiently activated by protonation, leading to a slow reaction rate.
-
-
Troubleshooting Protocol:
-
Measure and Adjust pH: The optimal pH for oxime formation is typically in the weakly acidic range of 4-6. Use a pH meter or pH paper to check the pH of your reaction mixture.
-
Buffering: Employ a buffer system, such as an acetate buffer, to maintain the optimal pH throughout the reaction.
-
If using the hydrochloride salt: Ensure that a suitable base (e.g., sodium acetate, pyridine) is added in an appropriate stoichiometric amount to neutralize the HCl and liberate the free hydroxylamine.
-
Potential Cause 3: Steric Hindrance
The 2-methoxyisopropyl group on the hydroxylamine, as well as bulky substituents near the carbonyl group of your substrate, can create significant steric hindrance. This can impede the nucleophilic attack and slow down the reaction rate.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Prolong Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Use of Catalysts: Consider the addition of a catalyst known to accelerate oxime formation. Aniline and its derivatives are classic catalysts for imine formation.
-
Q2: My reaction is stalling and I see a significant amount of starting material remaining even after a prolonged time. What can I do?
An incomplete reaction is a common sign that the reaction equilibrium is not being driven towards the product side or that the reaction rate is extremely slow.
Potential Cause 1: Reversible Reaction and Water Removal
Oxime formation is a reversible reaction where water is produced as a byproduct. The presence of excess water can shift the equilibrium back towards the starting materials.
-
Troubleshooting Protocol:
-
Dehydrating Agents: Add a dehydrating agent to the reaction mixture to remove water as it is formed. Molecular sieves (3Å or 4Å) are a common and effective choice.
-
Azeotropic Removal of Water: If the solvent allows, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a common solvent for this purpose.
-
Potential Cause 2: Insufficient Reagent Stoichiometry
Using an insufficient amount of the hydroxylamine reagent can naturally lead to an incomplete reaction.
-
Troubleshooting Protocol:
-
Increase Stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) to ensure the complete conversion of the limiting carbonyl compound.
-
Q3: I am observing significant side product formation. What are they and how can I minimize them?
While the formation of O-(2-methoxyisopropyl) oximes is generally clean, side reactions can occur under certain conditions.
Potential Cause: Beckmann Rearrangement
Although more common with oximes derived from ketones under strongly acidic conditions, a Beckmann rearrangement to form an amide is a potential side reaction, especially if harsh acidic conditions and high temperatures are used.
-
Troubleshooting Protocol:
-
Strict pH Control: Avoid strongly acidic conditions. Maintain the pH in the optimal 4-6 range.
-
Moderate Temperatures: Avoid excessive heating, which can promote rearrangement reactions.
-
Visualization and Data
Reaction Mechanism and pH Influence
The following diagram illustrates the general mechanism of oxime formation and the critical role of pH.
Caption: Mechanism of oxime formation highlighting the pH-dependent nucleophilicity.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low yield issues.
Caption: A decision tree for troubleshooting low yields in oxime synthesis.
Key Experimental Parameters and Their Impact
| Parameter | Recommended Range | Impact on Low Yield | Rationale |
| pH | 4.0 - 6.0 | High Impact: Incorrect pH is a primary cause of failure. | Balances carbonyl activation and hydroxylamine nucleophilicity.[4] |
| Temperature | Room Temp to 80°C | Medium Impact: Higher temperatures can overcome steric hindrance but risk decomposition. | Provides activation energy for sterically demanding substrates. |
| Solvent | Ethanol, Methanol, Toluene | Low Impact: Protic solvents are generally effective. Toluene can be used for azeotropic water removal. | Solubilizes reactants and facilitates the reaction. |
| Water Content | Anhydrous conditions preferred | Medium Impact: Excess water can reverse the reaction. | Le Chatelier's principle; removing the water byproduct drives the reaction forward. |
| Reagent Stoichiometry | 1.1 - 1.5 eq. of Hydroxylamine | Medium Impact: Insufficient reagent leads to incomplete conversion. | Ensures the carbonyl compound is the limiting reagent. |
Experimental Protocols
Protocol 1: General Oximation using Sodium Acetate
This protocol is a good starting point for most aldehydes and ketones.
-
Dissolve the carbonyl compound (1.0 eq.) in ethanol (0.2-0.5 M).
-
Add this compound hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Stir the mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oximation with Azeotropic Water Removal
This protocol is recommended for sterically hindered substrates or when the reaction is stalling.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carbonyl compound (1.0 eq.), this compound hydrochloride (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Heat the mixture to reflux.
-
Monitor the collection of water in the Dean-Stark trap and the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product.
References
-
Filo. (2024, August 17). Why formation of oximes and hydrazones from aldehydes and ketones require slightly acidic media (pH = 3.5) for maximum rate. Available from: [Link]
- Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
-
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). Cas 103491-33-4, this compound. Retrieved January 14, 2026, from [Link]
Sources
preventing degradation of O-(2-Methoxyisopropyl)hydroxylamine during storage
Technical Support Center: O-(2-Methoxyisopropyl)hydroxylamine
A Guide to Ensuring Stability and Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound (CAS No. 103491-33-4). This versatile reagent is a critical building block in medicinal chemistry and drug development, valued for its ability to introduce specific functional groups into novel therapeutic compounds[1]. However, like many hydroxylamine derivatives, its utility is directly tied to its purity. Degradation not only reduces the effective concentration of the reagent but can also introduce reactive impurities that lead to unpredictable side reactions, failed syntheses, and compromised results.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the chemical principles behind best practices for storage and handling. By understanding the "why," you can proactively protect your reagent, ensure experimental reproducibility, and maintain the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
The stability of this reagent is critically dependent on its environment. It is classified as both heat-sensitive and air-sensitive[2][3]. Therefore, a multi-faceted approach to storage is essential.
-
Temperature: The compound must be stored under refrigeration. The recommended temperature range is 0°C to 10°C, with 2-8°C being a common standard[3][4]. Never store at room temperature for extended periods.
-
Atmosphere: Due to its sensitivity to oxygen, the vial should be stored under an inert atmosphere. Argon is an excellent choice for this purpose[3]. If the product is not supplied under an inert gas, or after the first use, the headspace of the container should be purged with a dry, inert gas before sealing.
-
Container: The reagent should be kept in its original, tightly sealed container[4]. The container material should be glass or another non-reactive material.
-
Light: While not explicitly listed as a primary sensitivity, it is general best practice for all reactive chemical intermediates to be stored away from direct light to prevent photochemical degradation pathways.
Q2: What are the physical signs of reagent degradation?
Visual inspection is the first line of defense against using a compromised reagent.
-
Color Change: this compound should be a colorless to almost colorless liquid[4]. The development of a yellow or brown tint is a strong indicator of oxidation or decomposition.
-
Precipitate Formation: The appearance of solid material or cloudiness in the liquid can indicate the formation of insoluble degradation products.
-
Pressure Buildup: The generation of gas, leading to a pressurized container, is a serious safety hazard and a definitive sign of decomposition. If this is observed, handle the container with extreme caution in a chemical fume hood and consult your institution's safety protocols for disposing of high-energy materials.
Q3: How critical is it to handle this reagent under an inert atmosphere?
It is absolutely critical. The N-O bond in hydroxylamines can be susceptible to oxidation. While specific studies on this compound are not prevalent in public literature, the broader class of hydroxylamines is known to be unstable in the presence of oxygen, especially when catalyzed by trace metal ions[5][6]. Exposure to air can initiate a cascade of radical reactions, leading to a loss of purity. Every time the vial is opened, the inert atmosphere must be reinstated.
Q4: Can I aliquot the reagent into smaller quantities?
Yes, aliquoting is a highly recommended practice to preserve the integrity of your main stock. Opening and closing the primary container repeatedly introduces risks of contamination from atmospheric moisture and oxygen.
When aliquoting, strictly adhere to the handling protocol outlined in Section 3.1. Use small, scrupulously clean and dry glass vials with PTFE-lined caps. Thoroughly purge the vial and the headspace with argon or dry nitrogen before and after transferring the liquid. Store the aliquots under the same refrigerated conditions as the main stock.
Q5: What chemical contaminants should I be most concerned about?
Based on the known chemistry of hydroxylamine, certain contaminants can significantly accelerate decomposition:
-
Metal Ions: Trace metals, particularly transition metals like iron and copper, can catalytically accelerate the decomposition of hydroxylamines[6]. Avoid using metal spatulas or needles (unless stainless steel and used briefly) for transfer. Ensure all glassware is exceptionally clean. The use of chelating agents like EDTA is a known strategy to stabilize parent hydroxylamine solutions by sequestering these ions[7][8].
-
Acids and Bases: The stability of hydroxylamine is highly pH-dependent[9]. Contamination with strong acids or bases can initiate different decomposition pathways. Ensure that the reagent is not exposed to acidic or basic vapors and that all transfer equipment is neutral and dry.
Section 2: Troubleshooting Guide
This table provides a systematic approach to resolving common issues that may arise from reagent degradation.
| Problem Observed | Probable Cause Related to Degradation | Recommended Action & Scientific Rationale |
| Inconsistent or Low Reaction Yields | The effective concentration of the reagent is lower than assumed due to partial decomposition. | 1. Confirm Purity: Perform a quantitative purity analysis (e.g., GC-FID, see Protocol 3.2) on a small sample from the vial. 2. Rationale: This provides empirical data on the reagent's integrity. If purity is below the manufacturer's specification (typically ≥95%), the reagent is the likely cause of poor results[10]. 3. Solution: Discard the compromised reagent and use a fresh, unopened vial. Implement the stringent handling protocols described in this guide. |
| Appearance of Unexpected Side Products | Degradation products are themselves reactive species participating in the reaction, leading to unforeseen byproducts. | 1. Analyze Byproducts: Attempt to characterize the unexpected side products (e.g., by LC-MS or GC-MS). 2. Rationale: The structure of the byproducts may provide clues to the degradation pathway and the nature of the impurities. 3. Solution: Immediately quarantine the suspect reagent. A fresh lot should be used for all subsequent experiments. Review storage and handling procedures to identify potential points of air or contaminant entry. |
| Reagent Has a Noticeable Yellow Color | Oxidation and/or thermal decomposition has occurred. | 1. Do Not Use: The reagent is compromised. Do not attempt to "purify" or use it, as the performance will be unreliable. 2. Rationale: Color change is a clear visual indicator that the chemical structure has been altered. The colored species are impurities. 3. Solution: Dispose of the material according to your institution's hazardous waste guidelines. When ordering a replacement, confirm that your lab's storage facilities meet the 2-8°C, inert atmosphere requirement. |
| Pressure Buildup in Vial | Significant decomposition has occurred, generating gaseous byproducts (e.g., nitrogen, nitrous oxide, ammonia from parent hydroxylamine decomposition). | 1. SAFETY WARNING: This is a significant safety hazard. Do not attempt to open the vial directly. 2. Rationale: The pressure can cause the cap to fail violently, spraying corrosive and flammable material[4]. 3. Solution: Place the vial in a blast shield within a chemical fume hood. Consult your Environmental Health & Safety (EH&S) department for guidance on safely venting and disposing of the material. This is a non-negotiable safety-first scenario. |
Section 3: Protocols & Workflows
Adherence to standardized protocols is essential for experimental success and safety.
Protocol 3.1: Recommended Procedure for Handling and Dispensing
This protocol minimizes exposure to atmospheric contaminants. It is best performed in a glovebox or using Schlenk line techniques.
-
Preparation: Allow the reagent vial to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture into the cold liquid.
-
Inert Atmosphere: Prepare a clean, dry glass syringe and a needle. If not in a glovebox, establish a positive pressure of inert gas (Argon or Nitrogen) directed over the vial cap.
-
Puncture and Purge: Pierce the septum of the vial cap with a needle connected to the inert gas line to gently pressurize the vial. Pierce with a second "vent" needle to allow for gas exchange and flushing of the headspace.
-
Withdrawal: Remove the vent needle. Pierce the septum with the clean, dry syringe needle and withdraw the desired volume of liquid. The positive pressure in the vial will aid in this process.
-
Dispensing: Dispense the reagent directly into the reaction vessel, which should also be under an inert atmosphere.
-
Storage Resealing: Before storing, ensure the vial's headspace is re-purged with inert gas. Seal the cap securely and wrap the cap/septum area with Parafilm® as an extra barrier.
-
Return to Storage: Immediately return the vial to refrigerated (2-8°C) storage.
Protocol 3.2: Purity Assessment by Gas Chromatography (GC)
This method provides a quantitative measure of the reagent's purity.
-
Objective: To separate the parent compound from any volatile degradation products.
-
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately dissolving ~10 mg of this compound in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.
-
Create a dilute sample by transferring 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the same solvent. This minimizes column overload.
-
-
GC Method Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min)
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of multiple or broad peaks, especially those at earlier retention times, suggests degradation. A pure sample should yield one major, sharp peak[2][10].
-
Section 4: The Chemistry of Degradation & Troubleshooting Logic
Understanding the potential degradation pathways is key to preventing them. While the exact mechanism for this specific substituted hydroxylamine is not widely published, we can infer likely pathways from its parent structure, hydroxylamine (NH₂OH).
Key Factors Influencing Stability
-
Oxidation: The lone pair on the nitrogen atom is susceptible to oxidation. Atmospheric oxygen can initiate radical chain reactions, especially in the presence of light or metal catalysts. This is a primary reason for storing under an inert atmosphere.
-
Thermal Decomposition: Heat provides the activation energy needed to break the weakest bonds in the molecule, likely the N-O bond. This can lead to complex decomposition cascades[11]. Storing at 2-8°C minimizes the available thermal energy, dramatically slowing these processes.
-
Metal-Catalyzed Decomposition: Transition metal ions can coordinate to the nitrogen or oxygen atoms, weakening key bonds and lowering the activation energy for decomposition. This is why avoiding metal contamination is crucial[6].
-
Acid/Base Instability: Both protons (H⁺) and hydroxide ions (OH⁻) can catalyze different decomposition pathways in hydroxylamine, leading to a variety of gaseous products[9]. Maintaining a neutral environment is essential.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing experimental issues that may be related to reagent quality.
Caption: Troubleshooting workflow for reagent-related issues.
References
- Lange, L., et al. (2004). Stabilizing agent for hydroxylamine solutions. U.S. Patent No. 6,758,990 B2.
- Jones, D. P., et al. (2001). Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same. U.S. Patent No. 6,179,937 B1.
- Kashiki, T., et al. (2006). Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution. World Intellectual Property Organization Patent No. WO2006062178A2.
-
LookChem. (n.d.). Cas 103491-33-4, this compound. Retrieved from [Link]
-
Brandt, D., et al. (2003). Stabilized hydroxylamine solutions. European Patent No. EP 0 979 209 B1. Retrieved from [Link]
- Ben-Lavi, D., et al. (1998). Stabilization of hydroxylamine solutions. U.S. Patent No. 5,808,150A.
-
Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University. Retrieved from [Link]
-
Wang, Q., et al. (2008). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 112(38), 8993–9001. Retrieved from [Link]
-
ResearchGate. (2008). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]
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- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. US6179937B1 - Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same - Google Patents [patents.google.com]
- 8. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 11. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on O-(2-Methoxyisopropyl)hydroxylamine Reactions
Welcome to the technical support center for O-(2-Methoxyisopropyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on the critical role of solvent selection in reaction outcomes. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic procedures and overcome common challenges.
Introduction: The Critical Role of the Reaction Medium
This compound is a valuable building block in medicinal chemistry and pharmaceutical development, prized for its ability to be incorporated into novel drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.[1] However, its reactivity, particularly the competition between N-alkylation and O-alkylation, is highly dependent on the reaction environment. The choice of solvent can dramatically influence reaction rates, yields, and the formation of undesired byproducts. This guide will provide a framework for understanding and manipulating these solvent effects to achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Conversion to the Desired O-Alkylated Product
Q: I am reacting this compound with an alkyl halide, but I'm observing very low conversion to my target product. What are the likely causes and how can I improve the yield?
A: Low conversion in O-alkylation reactions is a common problem that can often be traced back to suboptimal solvent choice or reaction conditions. Here are the potential causes and recommended solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the transition state of the reaction. For a typical SN2 reaction involving an anionic nucleophile (formed by deprotonating the hydroxylamine), a polar aprotic solvent is generally preferred.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile can solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) while leaving the hydroxylamine anion relatively free and highly nucleophilic.[2] In contrast, polar protic solvents such as methanol or ethanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction.[3]
-
Solution: If you are using a protic solvent, switch to a polar aprotic solvent. If you are already using a polar aprotic solvent, consider one with a higher dielectric constant to better solvate the ions involved.
-
-
Poor Solubility of Reagents: If your hydroxylamine, base, or alkyl halide is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. You may need to perform solubility tests with small amounts of your reagents in different solvents. A solvent mixture can also be an effective solution.
-
-
Incorrect Base-Solvent Combination: The effectiveness of a base can be highly dependent on the solvent. For instance, a bulky base might be less effective in a sterically demanding solvent.
-
Solution: Ensure your chosen base is compatible with your solvent. For O-alkylation, common bases include potassium carbonate, cesium carbonate, and sodium hydride.[2] When using a strong base like NaH, an aprotic solvent like THF or DMF is essential to avoid reaction with the solvent.
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Issue 2: Formation of N-Alkylated Side Product
Q: My reaction is producing a significant amount of the N-alkylated isomer alongside my desired O-alkylated product. How can I improve the selectivity for O-alkylation?
A: Hydroxylamine derivatives are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[2] The selectivity between N- and O-alkylation is a classic challenge that can be influenced by several factors, including the solvent.
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Hard and Soft Acid-Base (HSAB) Principle and Solvent Effects: The electrophile (alkylating agent) and the nucleophilic centers of the hydroxylamine (N and O) can be classified as "hard" or "soft". According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases. The solvent can modulate the hardness of the reacting species.
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Explanation: The nitrogen atom in hydroxylamine is generally considered a softer nucleophile than the oxygen atom. Therefore, reacting with a soft electrophile (e.g., methyl iodide) is more likely to lead to N-alkylation.[4] Protic solvents, through hydrogen bonding, can make the oxygen atom appear "harder," potentially favoring its reaction with hard electrophiles. Conversely, polar aprotic solvents can enhance the nucleophilicity of the "softer" nitrogen atom.
-
Solution: To favor O-alkylation, consider using an alkylating agent with a "harder" leaving group, such as a tosylate or mesylate, in a polar aprotic solvent.[4] This combination can increase the preference for reaction at the harder oxygen center.
-
-
Steric Hindrance: The steric bulk around the nitrogen and oxygen atoms can influence the site of alkylation. The 2-methoxyisopropyl group on your hydroxylamine already provides some steric hindrance around the oxygen.
-
Solution: While you cannot change the structure of your starting material, you can choose a bulkier alkylating agent if your synthesis allows. This will further disfavor attack at the more sterically accessible nitrogen atom.
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Issue 3: Product Degradation or Unexpected Side Reactions
Q: After workup, my crude NMR shows a complex mixture of products, and I suspect my desired product is degrading. Could the solvent be the cause?
A: Yes, the solvent can contribute to product degradation or facilitate unexpected side reactions, especially during workup or purification.
-
Reaction with Protic Solvents During Workup: If your product is sensitive to acid or base, quenching the reaction with aqueous solutions can lead to hydrolysis or other degradation pathways.
-
Solution: If you suspect your product is unstable, perform a small-scale test by exposing a sample of the reaction mixture to your workup conditions and monitoring it by TLC.[5] If degradation is observed, consider a non-aqueous workup or use a buffered aqueous solution.
-
-
Thermal Instability in High-Boiling Solvents: Using high-boiling solvents like DMF or DMSO can be advantageous for the reaction itself, but removing them under high vacuum and heat can lead to product decomposition.
-
Solution: If your product is thermally sensitive, try to conduct the reaction at a lower temperature for a longer time. Alternatively, use a lower-boiling solvent if possible. When using high-boiling solvents, remove them at the lowest possible temperature during rotary evaporation.
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Frequently Asked Questions (FAQs)
Q1: Which class of solvents is generally best for O-alkylation of this compound?
A1: Polar aprotic solvents are typically the best choice for promoting SN2-type O-alkylation reactions. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent options. They effectively dissolve the reactants and intermediates while minimizing the "caging" of the nucleophile that occurs in protic solvents.[2]
Q2: Can I use a nonpolar solvent like toluene or hexane?
A2: Nonpolar solvents are generally not ideal for O-alkylation reactions involving ionic species, as they do not effectively solvate the charged intermediates, leading to very slow reaction rates. However, in some cases, such as reactions involving phase-transfer catalysts, nonpolar solvents can be used.
Q3: How does hydrogen bonding from protic solvents affect the reaction?
A3: Protic solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They can form strong hydrogen bonds with the lone pairs on the nitrogen and oxygen atoms of the hydroxylamine, as well as the deprotonated anionic form. This "solvation shell" or "cage" stabilizes the nucleophile, making it less reactive and lowering its intrinsic nucleophilicity, which significantly slows down the desired SN2 reaction.[3]
Q4: Are there any safety concerns with the solvents commonly used for these reactions?
A4: Yes. Many polar aprotic solvents have specific health and safety considerations. For example, DMF is a reproductive toxin, and DMSO can enhance the absorption of other chemicals through the skin. Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Data Presentation
The choice of solvent can have a significant impact on both the rate and selectivity of the alkylation of this compound. The following table provides a qualitative summary of the expected effects of different solvent classes on this reaction.
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Effect on Reaction Rate (O-alkylation) | Expected Selectivity (O- vs. N-alkylation) | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>20) | High | Moderate to Good (favors O-alkylation) | Excellent solvation of cations, minimal solvation of the nucleophilic anion, leading to high reactivity. |
| Ethereal (Borderline Aprotic) | THF, 1,4-Dioxane | Moderate (5-10) | Moderate | Good | Good general-purpose solvents, less polar than DMF/DMSO but still effective for many SN2 reactions. |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Low | Variable | Strong hydrogen bonding with the nucleophile reduces its reactivity ("caging effect").[3] |
| Nonpolar | Toluene, Hexane | Low (<5) | Very Low | Poor | Poor solubility of ionic reagents and inability to stabilize charged transition states. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol provides a starting point for the O-alkylation of this compound with an alkyl halide.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).
-
Add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solvent Screening for Optimization
To determine the optimal solvent for your specific reaction, a parallel screening experiment is highly recommended.
-
In an array of reaction vials, add this compound (1.0 eq) and a magnetic stir bar to each.
-
To each vial, add a different anhydrous solvent to be tested (e.g., DMF, DMSO, MeCN, THF, Toluene).
-
Add the base (1.5 eq) and the alkyl halide (1.1 eq) to each vial.
-
Seal the vials and place them in a heating block set to the desired reaction temperature.
-
After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of O- to N-alkylated products.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent system for your this compound reaction.
Caption: A decision-making workflow for solvent selection in O-alkylation reactions.
Influence of Solvent on Nucleophile Reactivity
This diagram illustrates how different solvent types affect the nucleophilicity of the deprotonated hydroxylamine.
Caption: Comparison of nucleophile reactivity in protic vs. aprotic solvents.
References
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine.
- BenchChem. (2025). Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions.
- BenchChem. (2025). Technical Support Center: O-Decylhydroxylamine Reactions.
-
lookchem.com. (n.d.). Cas 103491-33-4, this compound. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
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MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2881. [Link]
-
National Center for Biotechnology Information. (2008). Hydrogen bonding lowers intrinsic nucleophilicity of solvated nucleophiles. Journal of the American Chemical Society, 130(45), 15038–15046. [Link]
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National Center for Biotechnology Information. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
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National Center for Biotechnology Information. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 7(2), 143-148. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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Quora. (2018, June 14). Why is NH2OH better nucleophile than NH3? Retrieved from [Link]
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ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetics and mechanism of reaction of hydroxylamine with methylcytosines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
Sources
Technical Support Center: Managing Impurities in Commercial O-(2-Methoxyisopropyl)hydroxylamine
Welcome to the technical support center for O-(2-Methoxyisopropyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments.
I. Understanding the Impurity Profile of this compound
The purity of this compound is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and complications in the purification of your target molecules. Commercial grades of this reagent typically have a purity of 95% or higher, but the remaining percentage can contain several process-related and degradation-induced impurities.
FAQ 1: What are the most common impurities I should expect in my bottle of this compound?
The impurity profile of commercially available this compound is primarily influenced by its synthetic route and storage conditions. While specific manufacturing processes are proprietary, we can infer the likely impurities based on common synthetic strategies for O-alkylhydroxylamines.
A prevalent method for synthesizing O-alkylhydroxylamines involves the formation of a ketoxime, followed by alkylation and subsequent hydrolysis. This process can introduce several classes of impurities:
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Unreacted Starting Materials: Residuals from the initial stages of synthesis can persist in the final product. These may include hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) and the ketone used to form the oxime (commonly acetone).
-
Byproducts of Alkylation: The alkylation step can lead to the formation of various byproducts. The specific impurities will depend on the alkylating agent used.
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Residual Solvents: The manufacturing process often employs various solvents for reaction and purification. Common residual solvents can include amides (e.g., N,N-dimethylformamide), aromatic hydrocarbons (e.g., toluene), and alkanes (e.g., heptane). These are typically controlled according to ICH Q3C guidelines.[1]
-
Degradation Products: this compound is known to be sensitive to heat and air.[2] Exposure to elevated temperatures or oxygen can lead to the formation of degradation products.
II. Troubleshooting Common Issues Related to Impurities
Encountering unexpected results in your reaction? Impurities in your this compound could be the culprit. This section provides a troubleshooting guide for common issues.
Q&A: Troubleshooting Guide
| Observed Issue | Potential Impurity-Related Cause | Recommended Action |
| Low reaction yield | Presence of unreacted hydroxylamine salts: These can interfere with the reaction stoichiometry and potentially quench reagents. | 1. Aqueous Wash: Perform an aqueous wash of your reaction mixture to remove water-soluble hydroxylamine salts. 2. Reagent Purity Check: Analyze the purity of your this compound using the analytical methods described in Section III. |
| Formation of unexpected byproducts | Reaction with process-related impurities: Residual ketones or byproducts from the alkylation step can react with your starting materials or intermediates. | 1. Impurity Identification: Utilize GC-MS to identify the potential interfering impurities in the reagent. 2. Reagent Purification: If significant levels of reactive impurities are detected, consider purifying the this compound by distillation before use. |
| Inconsistent reaction outcomes | Degradation of the reagent: If the reagent has been stored improperly or for an extended period, its degradation can lead to variable concentrations of the active compound. | 1. Proper Storage: Ensure the reagent is stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated as recommended by the supplier. 2. Fresh Reagent: Use a fresh bottle of the reagent or re-purify the existing stock if degradation is suspected. |
III. Analytical Protocols for Impurity Detection
A robust analytical strategy is essential for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity of your this compound.
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 35-500.
-
-
Data Analysis:
-
Identify peaks corresponding to potential impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal standard method for greater accuracy.
-
B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is well-suited for the analysis of less volatile impurities, such as unreacted starting materials and degradation products. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV detection.
Experimental Protocol: HPLC Analysis with Pre-column Derivatization
-
Derivatization:
-
React the this compound sample with a derivatizing agent that introduces a chromophore, such as benzaldehyde, to form a detectable oxime.
-
Procedure: To a solution of the sample in a suitable solvent, add an excess of benzaldehyde and a catalytic amount of acid. Heat the mixture gently to drive the reaction to completion.
-
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength appropriate for the benzaldehyde-derived oxime (typically around 254 nm).
-
-
Data Analysis:
-
The peak corresponding to the derivatized this compound should be the major component. Other peaks can be attributed to derivatized impurities.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the main component and identifying impurities without the need for derivatization.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
The ¹H NMR spectrum should show characteristic signals for the methoxy and isopropyl protons.
-
Impurities will present as additional, smaller peaks in the spectrum. The integration of these peaks relative to the main compound can provide a semi-quantitative measure of their concentration.
-
IV. Purification Strategies
When the level of impurities is unacceptable for your application, purification of the commercial reagent may be necessary.
FAQ 2: How can I purify my this compound?
The choice of purification method depends on the nature of the impurities you need to remove.
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Distillation: For removing non-volatile impurities and some higher-boiling byproducts, vacuum distillation is an effective method. Given the boiling point of this compound (73 °C at 103 mmHg), distillation under reduced pressure is recommended to prevent thermal degradation.[3]
-
Aqueous Extraction: To remove water-soluble impurities such as hydroxylamine salts, a liquid-liquid extraction can be performed. Dissolve the reagent in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water or a mild aqueous base.
-
Column Chromatography: While less common for bulk purification of this reagent, silica gel chromatography can be used to separate impurities with different polarities. A non-polar eluent system would be required.
Workflow for Purification:
Caption: A decision-making workflow for the purification of this compound.
V. Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound and the formation of new impurities.
FAQ 3: What are the best practices for storing this reagent?
-
Inert Atmosphere: Store the reagent under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
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Refrigeration: Keep the reagent refrigerated at the temperature recommended by the supplier (typically 2-8 °C).
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Avoid Heat and Light: Protect the reagent from exposure to heat and direct sunlight, which can accelerate degradation.
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Use a Septum: For frequent use, consider transferring the reagent to a vial with a septum to minimize exposure to air and moisture.
By understanding the potential impurities, implementing robust analytical methods, and following proper storage and handling procedures, you can ensure the quality and reliability of your this compound, leading to more consistent and successful experimental outcomes.
VI. References
-
ICH. Q3C (R6) Impurities: Guideline for Residual Solvents. [Link]
Sources
Technical Support Center: Strategies to Improve O-(2-Methoxyisopropyl)hydroxylamine Conjugation Efficiency
Welcome to the technical support center for O-(2-Methoxyisopropyl)hydroxylamine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for improving the efficiency of your conjugation reactions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern the success of your experiments. This guide is structured to empower you with the knowledge to optimize your reaction conditions and overcome common challenges.
Introduction to this compound Conjugation
This compound is a valuable reagent for bioconjugation, enabling the formation of a stable oxime bond with aldehydes and ketones. This reaction, a cornerstone of "click chemistry," is prized for its high chemoselectivity and biocompatibility, allowing for the precise modification of biomolecules under mild aqueous conditions.[1] The "2-methoxyisopropyl" moiety can influence the physicochemical properties of the resulting conjugate, such as solubility and stability.[2]
The core reaction involves the nucleophilic attack of the aminooxy group on a carbonyl carbon, followed by dehydration to form the oxime. While the reaction can proceed uncatalyzed, its rate is often slow at neutral pH.[3] Therefore, understanding and optimizing reaction parameters is critical to achieving high conjugation efficiency.
Core Principles of Efficient Oxime Ligation
Successful conjugation with this compound hinges on the careful control of several key parameters. The interplay between these factors determines the reaction rate and final yield.
The Reaction Mechanism
The formation of an oxime bond is a two-step process:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
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Dehydration: The intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.
Caption: General mechanism of oxime bond formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound conjugation in a question-and-answer format.
Q1: My conjugation yield is low. What are the most likely causes and how can I improve it?
A1: Low conjugation yield is a common problem that can often be traced back to suboptimal reaction conditions. Here’s a checklist of factors to investigate:
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Incorrect pH: The rate of oxime ligation is highly pH-dependent. The predicted pKa of this compound is approximately 4.65.[2][4] The reaction is generally most efficient at a pH slightly below the pKa of the hydroxylamine, typically between 4 and 5, where there is a sufficient concentration of the protonated catalyst and the free nucleophile.[5] If your biomolecule is sensitive to acidic conditions, you may need to work at a higher pH and compensate with other strategies (see below).
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Absence or Inefficient Catalyst: At neutral or physiological pH (6.5-7.5), the reaction rate can be extremely slow. The use of a nucleophilic catalyst, such as aniline or its derivatives, is often essential.[3] If you are already using a catalyst, its concentration may be too low, or it may not be the optimal choice for your system.
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Low Reactant Concentrations: Oxime ligation is a bimolecular reaction, and its rate is directly proportional to the concentration of both the hydroxylamine and the carbonyl compound. If you are working with dilute solutions of your biomolecules, you may need to increase the concentration of the this compound to drive the reaction forward.
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Steric Hindrance: The tertiary carbon of the 2-methoxyisopropyl group may introduce some steric bulk, potentially slowing the reaction with sterically hindered carbonyl groups.[6] If you suspect this is an issue, you may need to increase the reaction time or temperature.
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Hydrolysis of the Carbonyl Compound: Aldehydes and ketones can be susceptible to hydration in aqueous solutions, reducing the effective concentration of the reactive species.
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Reagent Instability: Ensure that your this compound and carbonyl-containing molecule are stable under the reaction conditions.
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Slow reaction kinetics are a frequent challenge, especially when working at physiological pH. Here are several strategies to accelerate the conjugation:
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Optimize Catalyst Concentration: Aniline and its derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), are effective catalysts.[5][7] mPDA has been shown to be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility, which allows for its use at higher concentrations.[7] Start with a catalyst concentration of 10-50 mM and optimize from there.
-
Adjust pH: If your biomolecule can tolerate it, lowering the pH to 4.5-5.5 can significantly increase the rate.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) can enhance the reaction rate. However, be mindful of the thermal stability of your biomolecules.
-
Increase Reagent Concentration: As mentioned previously, increasing the concentration of one or both reactants will increase the reaction rate. A 5- to 20-fold molar excess of this compound over the biomolecule is a good starting point.
Q3: How do I choose the right catalyst for my experiment?
A3: The choice of catalyst depends on your specific reaction conditions, particularly the pH.
-
Aniline: The classic and most widely used catalyst. It is most effective in the pH range of 4-5.
-
p-Phenylenediamine (pPDA): An excellent catalyst at neutral pH (pH 7). It has been shown to be significantly more effective than aniline at this pH, even at low millimolar concentrations.[5]
-
m-Phenylenediamine (mPDA): A highly efficient catalyst, particularly for reactions involving ketones, which are generally less reactive than aldehydes. Its high solubility in water is a major advantage.[7]
| Catalyst | Optimal pH Range | Typical Concentration | Key Advantages |
| Aniline | 4.0 - 5.5 | 10 - 100 mM | Well-established, effective in acidic conditions.[5] |
| p-Phenylenediamine | 6.5 - 7.5 | 2 - 20 mM | Superior catalytic activity at neutral pH.[5] |
| m-Phenylenediamine | 6.5 - 7.5 | 50 - 500 mM | Highly efficient, especially for ketones; excellent aqueous solubility.[7] |
Q4: I am seeing side products in my reaction. What could they be and how can I minimize them?
A4: While oxime ligation is highly chemoselective, side reactions can occur:
-
Reaction with Catalyst: Aniline and its derivatives can form Schiff bases with aldehydes and ketones. This is typically a reversible reaction, but it can consume the carbonyl compound. Using the lowest effective concentration of the catalyst can help minimize this.
-
Oxidation of the Hydroxylamine: Hydroxylamines can be susceptible to oxidation. Ensure your buffers are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
Non-specific Reactions with Biomolecules: If your biomolecule contains other reactive functional groups, you may observe non-specific labeling. However, the high chemoselectivity of the aminooxy group for carbonyls makes this less common.
Caption: Troubleshooting flowchart for low conjugation efficiency.
Experimental Protocols
The following are general protocols that should be optimized for your specific application.
General Protocol for this compound Conjugation to a Protein
This protocol assumes the protein has been engineered to contain an aldehyde or ketone functional group.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in water or an appropriate organic solvent like DMSO).
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline or pPDA in water or buffer, adjusting the pH if necessary).
-
Prepare the reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0 for pPDA catalysis, or 100 mM sodium acetate buffer, pH 4.7 for aniline catalysis).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Add the catalyst stock solution to the desired final concentration (e.g., 20 mM pPDA).
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Gently mix the reaction and incubate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by techniques such as:
-
SDS-PAGE: To observe the shift in molecular weight of the protein upon conjugation.
-
RP-HPLC: To separate the conjugated product from the starting materials.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the mass of the conjugated product.
-
-
-
Purification:
-
Once the reaction is complete, the conjugated protein can be purified from excess reagents and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
References
-
LookChem. (n.d.). Cas 103491-33-4, this compound. Retrieved from [Link]
-
MURAL - Maynooth University Research Archive Library. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation.
- Dirksen, A., & Hackeng, T. M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Al-Zoubi, R. M., & Marion, C. M. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
-
National Institutes of Health. (n.d.). Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates. Retrieved from [Link]
- Singh, A. K., & Singh, M. (2011). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Journal of the Serbian Chemical Society, 76(10), 1385-1396.
-
ResearchGate. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]
- Royal Society of Chemistry. (2023). The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. RSC Chemical Biology, 4, 938-944.
- Dandapat, A. (2018).
-
ResearchGate. (n.d.). (a) pH dependence of β-hydroxy oxime ligation using aniline.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of previously reported organic probes with alkoxyamines attached to the surface for mechanistic evaluation of plasmonic chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.
- Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34–41.
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Validation & Comparative
A Comparative Guide to Oxime Formation: O-(2-Methoxyisopropyl)hydroxylamine vs. Hydroxylamine Hydrochloride
Introduction: The Critical Role of the Oxime in Modern Chemistry
In the landscape of synthetic and medicinal chemistry, the oxime functional group (RR'C=N-OH) stands out for its remarkable versatility. Oximes serve as crucial synthetic intermediates, protecting groups for carbonyls, and are integral components of numerous biologically active molecules and pharmaceuticals.[1][2] The formation of an oxime via the condensation of a carbonyl compound with a hydroxylamine derivative is a fundamental transformation.[3] The choice of the hydroxylamine reagent is a critical decision that profoundly impacts reaction kinetics, product stability, and the physicochemical properties of the final molecule.
This guide provides an in-depth, evidence-based comparison of two prevalent reagents used for this purpose: the classic, highly reactive hydroxylamine hydrochloride (NH₂OH·HCl) and the sterically tailored O-(2-Methoxyisopropyl)hydroxylamine . We will explore the mechanistic nuances, comparative performance data, and practical considerations for each, enabling researchers, scientists, and drug development professionals to make informed decisions tailored to their specific synthetic goals.
The Underlying Chemistry: Mechanism of Oxime Formation
The synthesis of an oxime from a carbonyl compound proceeds through a well-established nucleophilic addition-elimination pathway.[4] The reaction is typically catalyzed by acid and its rate is pH-dependent.[5][6]
-
Nucleophilic Attack: The reaction initiates with the lone pair of the hydroxylamine's nitrogen atom attacking the electrophilic carbonyl carbon.[7][8] This forms a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then dehydrated. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the oxime.[5][9]
This two-stage process is a reversible equilibrium, though under most conditions, the formation of the stable oxime is favored.
Figure 2: Workflow for cyclohexanone oxime synthesis.
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
Hydroxylamine hydrochloride (0.85 g, 12.2 mmol)
-
Pyridine (1.0 mL, 12.2 mmol)
-
Ethanol (20 mL)
-
Ethyl Acetate and Water for workup
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone and hydroxylamine hydrochloride.
-
Dissolve the solids in 20 mL of ethanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add pyridine to the stirring mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Once complete, remove the ethanol using a rotary evaporator.
-
Add 20 mL of water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from hexane or by silica gel chromatography to afford pure cyclohexanone oxime.
Protocol 2: Synthesis of Cyclohexanone O-(2-Methoxyisopropyl)oxime
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
This compound (1.28 g, 12.2 mmol)
-
Ethanol (20 mL)
-
Ethyl Acetate and Water for workup
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone and this compound.
-
Add 20 mL of ethanol to dissolve the reactants.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction's completion by TLC.
-
Once complete, cool the reaction to room temperature and remove the ethanol using a rotary evaporator.
-
Add 20 mL of water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford pure cyclohexanone O-(2-methoxyisopropyl)oxime.
Conclusion and Recommendations
The selection between hydroxylamine hydrochloride and this compound is dictated by the specific objectives of the synthesis.
-
Choose Hydroxylamine Hydrochloride for:
-
Rapid and efficient synthesis of standard oximes.
-
Applications where cost is a primary concern.
-
Large-scale production of simple oxime intermediates.
-
-
Choose this compound for:
-
Drug discovery and development, where modulation of lipophilicity, metabolic stability, and other physicochemical properties is required. [10] * Syntheses where the resulting oxime must be stable to conditions that might induce rearrangement.
-
Situations where avoiding an accessory base is advantageous for simplifying the reaction or protecting sensitive functional groups.
-
By understanding the distinct reactivity profiles, advantages, and limitations of each reagent, researchers can strategically select the optimal tool for their oximation reactions, balancing the need for speed and cost with the demand for specific product properties and stability.
References
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Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]
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Title: The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Indian Academy of Sciences URL: [Link]
-
Title: SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE Source: Rasayan J. Chem. URL: [Link]
-
Title: Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism Source: Academic Research Publishing Group URL: [Link]
-
Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism Source: Henry Rzepa's Blog URL: [Link]
-
Title: ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE Source: ILO International Chemical Safety Cards URL: [Link]
-
Title: Metal-Involving Synthesis and Reactions of Oximes Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions Source: ResearchGate URL: [Link]
-
Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: PMC - NIH URL: [Link]
-
Title: Oxime Source: Wikipedia URL: [Link]
- Title: Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method Source: Google Patents URL
-
Title: Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol Source: ResearchGate URL: [Link]
-
Title: Cas 103491-33-4,this compound Source: LookChem URL: [Link]
-
Title: What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? Source: ResearchGate URL: [Link]
-
Title: Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products Source: NIH - National Institutes of Health URL: [Link]
-
Title: Recent Advances in the Chemistry of Oximes Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Alkoxyamines: A Comparative Analysis of O-(2-Methoxyisopropyl)hydroxylamine for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of reagents is paramount to experimental success. Among the arsenal of chemical tools, alkoxyamines stand out for their ability to form stable oxime linkages with carbonyl compounds, a cornerstone of modern bioconjugation strategies. This guide provides an in-depth comparison of O-(2-Methoxyisopropyl)hydroxylamine with other prevalent alkoxyamines, supported by experimental data and detailed protocols to inform your selection process.
The Central Role of Alkoxyamines in Bioconjugation
The selective and stable covalent modification of biomolecules is a critical technology in drug development, diagnostics, and fundamental biological research.[1] Alkoxyamines, reacting with aldehydes or ketones to form oxime bonds, offer a robust and bioorthogonal ligation strategy.[2] This chemoselective reaction proceeds under mild conditions, is highly specific, and the resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly under physiological conditions.[3] These attributes have propelled the use of alkoxyamines in the construction of complex biomolecular architectures, most notably in the development of antibody-drug conjugates (ADCs).[4]
The structure of the alkoxyamine directly influences the kinetics of oxime formation and the stability of the resulting conjugate. This guide will focus on a comparative analysis of this compound against other commonly employed alkoxyamines: O-Methylhydroxylamine, O-Ethylhydroxylamine, and O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.
Comparative Performance of Alkoxyamines
The selection of an alkoxyamine for a bioconjugation application is a balance between reaction kinetics and the stability of the final oxime linkage. Steric hindrance and electronic effects of the substituent on the oxygen atom of the hydroxylamine are key determinants of its reactivity.
| Alkoxyamine | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | ![]() | 105.14[5] | Boiling point: 73°C/103mmHg.[6] Synonym: 2-(aminooxy)-2-methoxypropane.[7] |
| O-Methylhydroxylamine | ![]() | 47.06 | A commonly used reagent that balances reactivity with the stability of the resulting O-methyl oxime.[8] |
| O-Ethylhydroxylamine | ![]() | 61.08 | Slightly more sterically hindered than O-Methylhydroxylamine, potentially leading to slower reaction rates.[8] |
| O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | ![]() | 117.15[9] | Used in the synthesis of histone deacetylase (HDAC) inhibitors.[9] |
Reaction Kinetics: The Impact of Steric Hindrance
Generally, less sterically hindered alkoxyamines are expected to exhibit faster reaction kinetics.[8] Therefore, we can hypothesize the following trend in reactivity:
O-Methylhydroxylamine > O-Ethylhydroxylamine > this compound > O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
The bulky isopropyl and tetrahydropyranyl groups are expected to sterically shield the nucleophilic nitrogen, thus slowing the rate of reaction compared to the smaller methyl and ethyl groups.
It is important to note that the reaction rate is also highly dependent on the electrophilicity of the carbonyl partner, pH, and the presence of catalysts.[10] Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime ligation, particularly at neutral pH.[1][4][6]
The following Graphviz diagram illustrates the general mechanism of aniline-catalyzed oxime formation:
Caption: Mechanism of aniline-catalyzed oxime ligation.
Stability of the Oxime Linkage: A Critical Advantage
A key advantage of oxime ligation in bioconjugation is the exceptional stability of the resulting C=N-O bond. Studies have shown that oximes are significantly more resistant to hydrolysis over a wide pH range compared to hydrazones.[11] For instance, at pD 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. This enhanced stability is crucial for applications such as ADCs, where premature release of the cytotoxic payload in circulation can lead to off-target toxicity.[12]
The stability of the oxime bond is generally less sensitive to the nature of the alkoxy substituent compared to the reaction kinetics. Therefore, it is expected that oximes formed from all the compared alkoxyamines will exhibit high stability. The in vivo stability of an oxime-linked ADC has been demonstrated, showing that the oxime linkage is stable in the lysosomal compartment and does not dissociate.[13][14][15]
Experimental Protocols
To facilitate the direct comparison of different alkoxyamines, we provide a detailed protocol for a comparative kinetic analysis using High-Performance Liquid Chromatography (HPLC).
Workflow for Comparative Kinetic Analysis of Alkoxyamines
The following diagram outlines the experimental workflow for determining the second-order rate constants of oxime ligation for different alkoxyamines.
Caption: Workflow for comparative kinetic analysis of alkoxyamines.
Detailed Protocol: Comparative Kinetic Analysis by RP-HPLC
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of a model aldehyde (e.g., p-acetylphenylalanine-containing peptide) with this compound, O-Methylhydroxylamine, O-Ethylhydroxylamine, and O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.
Materials:
-
p-acetylphenylalanine (pAcF)-containing peptide (e.g., Ac-Phe-Ala-pAcF-NH₂)
-
This compound
-
O-Methylhydroxylamine hydrochloride
-
O-Ethylhydroxylamine hydrochloride
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
-
Aniline
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the pAcF-peptide in the phosphate buffer.
-
Prepare 100 mM stock solutions of each alkoxyamine in the phosphate buffer. Neutralize the hydrochloride salts of O-methylhydroxylamine and O-ethylhydroxylamine with an equivalent of NaOH.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup (Pseudo-first-order conditions):
-
For each alkoxyamine, set up a reaction mixture in a microcentrifuge tube at 25°C.
-
To the tube, add the phosphate buffer, the pAcF-peptide stock solution to a final concentration of 1 mM, and the aniline stock solution to a final concentration of 100 mM.
-
Initiate the reaction by adding the respective alkoxyamine stock solution to a final concentration of 10 mM (a 10-fold excess).
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 90 µL of a 50:50 mixture of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
-
RP-HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Use a suitable gradient of mobile phase A and B to separate the unreacted pAcF-peptide from the oxime product.
-
Monitor the absorbance at a wavelength where the pAcF-peptide absorbs strongly (e.g., 254 nm).
-
Integrate the peak area of the remaining pAcF-peptide at each time point.
-
-
Data Analysis:
-
For each alkoxyamine, plot the natural logarithm of the pAcF-peptide peak area (ln(Area)) versus time.
-
The data should fit a linear equation (y = mx + c), confirming pseudo-first-order kinetics. The slope of this line (m) is the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Alkoxyamine] where [Alkoxyamine] is the initial concentration of the alkoxyamine in the reaction mixture (10 mM).
-
Conclusion and Recommendations
The choice of alkoxyamine for bioconjugation is a critical decision that impacts both the efficiency of the conjugation reaction and the stability of the resulting product.
-
For applications requiring rapid kinetics , such as the labeling of low-abundance biomolecules or time-sensitive radiolabeling, less sterically hindered alkoxyamines like O-Methylhydroxylamine are likely to be the preferred choice.
-
For applications where reaction time is less critical and maximizing the stability of the final conjugate is the primary concern , all the compared alkoxyamines are expected to form highly stable oxime linkages.
-
This compound represents a balance between reactivity and the introduction of a more complex alkyl substituent, which may be advantageous in certain drug development contexts where fine-tuning of physicochemical properties is desired.
It is strongly recommended that researchers perform a preliminary kinetic analysis, as described in the provided protocol, to determine the optimal alkoxyamine and reaction conditions for their specific application. The use of an aniline-based catalyst is also highly recommended to accelerate the reaction, especially when working at neutral pH and with ketone-containing biomolecules.
By carefully considering the interplay between reaction kinetics, stability, and the specific requirements of the biological system, researchers can harness the power of alkoxyamines to create precisely engineered and highly stable bioconjugates for a wide range of applications in science and medicine.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate chemistry, 26(2), 176–192. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876–884. [Link]
-
Snyder, J. T., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(7), 2744-2754. [Link]
-
Panowski, S., et al. (2014). Site-specific antibody drug conjugates for cancer therapy. mAbs, 6(1), 34-45. [Link]
-
Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]
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A Researcher's Guide to the Stability of Oxime Linkers in Biological Media: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, influencing everything from the efficacy of an antibody-drug conjugate (ADC) to the signal integrity of a diagnostic probe. An ideal linker must be a master of balance: robust enough to endure the journey through systemic circulation, yet precisely labile to release its payload at the intended target. This guide offers an in-depth, objective comparison of the stability of oxime linkers relative to other common conjugation chemistries, grounded in experimental data to empower the rational design of next-generation bioconjugates.
The Oxime Linker: A Nexus of Stability and Controlled Release
The oxime linkage, formed through the condensation of an aminooxy group with an aldehyde or ketone, has emerged as a cornerstone of modern bioconjugation. Its popularity stems from a highly favorable stability profile, particularly at physiological pH. This resilience is largely attributed to the electronegativity of the oxygen atom within the oxime bond, which diminishes the basicity of the imine nitrogen. This, in turn, makes the initial protonation step required for hydrolysis less favorable.[1]
However, the stability of an oxime bond is not absolute and can be strategically modulated by several factors:
-
pH-Dependence: Oxime linkages exhibit their greatest stability at neutral to slightly acidic pH. They are, however, susceptible to acid-catalyzed hydrolysis. This characteristic can be ingeniously exploited in drug delivery systems designed to release their therapeutic cargo within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes.[1]
-
Electronic and Steric Effects: The electronic properties of the aldehyde or ketone and the aminooxy precursor play a crucial role in determining the stability of the resulting oxime linker. Electron-withdrawing groups near the C=N bond tend to increase stability, while electron-donating groups can decrease it. Similarly, steric hindrance around the oxime linkage can also influence its susceptibility to hydrolysis.[2][3][4]
Comparative Stability of Covalent Linkages in Biological Media
The decision to employ an oxime linker is best made with a clear understanding of its performance relative to other widely used conjugation chemistries. The following table summarizes the hydrolytic stability of oxime linkers in comparison to hydrazone, thioether, and amide bonds.
| Linker Type | General Structure | Stability at Physiological pH (~7.4) | Key Features & Considerations |
| Oxime | R-CH=N-O-R' | High . Half-life of a model oxime at pD 7.0 is ~25 days.[5] | Significantly more stable than hydrazones.[5] Stability is tunable via electronic and steric modifications. Susceptible to acid-catalyzed cleavage, enabling pH-dependent payload release. |
| Hydrazone | R-CH=N-NH-R' | Moderate to Low . Designed to be acid-sensitive. Can exhibit premature drug release in circulation.[5] | Hydrolysis is significantly faster than oximes (rate constants can be ~1000-fold higher).[5] Widely used in first-generation ADCs for pH-dependent release in endosomes. |
| Thioether (from Maleimide) | R-S-R' | Variable . Susceptible to retro-Michael reaction in the presence of endogenous thiols (e.g., glutathione, albumin), leading to payload loss. | While the thioether bond itself is stable, the succinimide ring formed from maleimide chemistry can be a point of instability. Next-generation maleimides have been developed to improve stability. |
| Amide | R-CO-NH-R' | Very High . Generally considered non-cleavable under physiological conditions. | Relies on complete lysosomal degradation of the protein backbone for payload release. Offers high stability in circulation but may lead to the retention of charged metabolites.[6] |
Quantitative Stability Data: A Head-to-Head Comparison
The following table provides a more detailed, quantitative comparison of the hydrolytic stability of a model oxime linker versus isostructural hydrazone linkers, based on data from Kalia and Raines (2008). This data was obtained using ¹H NMR spectroscopy in deuterated buffers (pD is analogous to pH in D₂O).
| Linker Type | pD | First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| Oxime | 7.0 | 3.2 x 10⁻⁷ | ~25 days |
| Methylhydrazone | 7.0 | 1.9 x 10⁻⁴ | ~1 hour |
| Acetylhydrazone | 7.0 | 9.7 x 10⁻⁵ | ~2 hours |
| Semicarbazone | 7.0 | 5.2 x 10⁻⁵ | ~3.7 hours |
Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[5]
As the data clearly indicates, the oxime linker is orders of magnitude more stable than the corresponding hydrazone linkers at neutral pD.[5]
Experimental Protocols for Assessing Linker Stability
Accurate assessment of linker stability is paramount for the successful development of bioconjugates. Below are detailed methodologies for key experiments to determine the stability of oxime-linked conjugates in biological media.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an oxime-linked bioconjugate (e.g., an ADC) in plasma from various species and to quantify the rate of payload deconjugation over time by monitoring the average drug-to-antibody ratio (DAR).
Methodology:
-
Plasma Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) from a minimum of three different donors at 37°C.
-
Pool the plasma and centrifuge to remove any precipitates.
-
-
ADC Incubation:
-
Spike the oxime-linked ADC into the plasma to a final concentration of 100 µg/mL.
-
As a control, incubate the ADC in phosphate-buffered saline (PBS) at the same concentration.
-
-
Time Points:
-
Incubate the samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Processing and Analysis (Immunoaffinity Capture LC-MS):
-
Immunoaffinity Capture: Use magnetic Protein A/G beads to capture the ADC from the thawed plasma samples. This step isolates the ADC from other plasma proteins.
-
Elution and Reduction (Optional): Elute the captured ADC from the beads. For some analyses, the ADC can be reduced to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the eluted ADC using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to identify and quantify the different drug-loaded antibody species. Calculate the average DAR at each time point by summing the relative abundance of each species multiplied by its respective DAR. A decrease in the average DAR over time indicates linker cleavage.
-
Caption: Experimental workflow for assessing ADC linker stability in plasma via LC-MS.
pH-Dependent Hydrolysis Assay
Objective: To evaluate the hydrolytic stability of the oxime linker across a range of pH values, mimicking different biological compartments.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).
-
Incubation: Dissolve the oxime-linked compound in each buffer at a known concentration. Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at various time points. The frequency of sampling will depend on the expected rate of hydrolysis at each pH.
-
Analysis: Analyze the samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Data Analysis: Quantify the concentration of the intact compound at each time point. Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) for hydrolysis at each pH. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Mechanism of Oxime Hydrolysis
The hydrolysis of an oxime linker is typically acid-catalyzed. The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-N bond regenerate the carbonyl compound and the aminooxy-containing molecule.
Caption: Simplified mechanism of acid-catalyzed oxime hydrolysis.
Conclusion
The choice of a linker is a critical determinant of the in vivo performance of a bioconjugate. Oxime linkers offer a compelling combination of high stability at physiological pH and the potential for controlled, acid-triggered cleavage. Their stability profile is demonstrably superior to that of hydrazone linkers, making them an excellent choice for applications requiring prolonged circulation and minimal premature payload release. By understanding the factors that govern oxime stability and employing robust analytical methods for their characterization, researchers can rationally design and optimize the next generation of targeted therapeutics and diagnostics.
References
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
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- Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. E. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody–drug conjugates. Chemistry & biology, 20(2), 161-167.
- Agarwal, P., & Bertozzi, C. R. (2015). Site-specific conjugation of proteins for industrial and therapeutic applications.
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Mező, G., D'Souza, C. A., Enyedi, K. N., Schlosser, G., & Láng, O. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 25(3), 528. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for bioconjugation.
- Agarwal, P., Weidenbacher, P. A., & Bertozzi, C. R. (2016). A new catalyst for the rapid and selective formation of oxime and hydrazone linkages.
- Axup, J. Y., Bajjuri, K. M., Ritland, M., Hutchins, B. M., Kim, C. H., Kazane, S. A., ... & Schultz, P. G. (2012). Synthesis of site-specific antibody–drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106.
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]
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Guo, F., Li, Y., & Wang, J. (2016). pH-responsive flower-like micelles constructed via oxime linkage for anticancer drug delivery. RSC advances, 6(76), 72287-72295. [Link]
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Lu, J., Jiang, F., & Lu, A. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 22(7), 567-575. [Link]
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Le, N. D., Asano, R., & Kumagai, I. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(6), 2167-2175. [Link]
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Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC advances, 11(35), 20691-20700. [Link]
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Mills, B. J., Chari, R. V., & Widdison, W. C. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1736-1745. [Link]
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Tadayon, S., Koucheki, S., & Asgari, D. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC medicinal chemistry, 12(10), 1716-1725. [Link]
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Wang, Y. S., & Wang, Y. J. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of organic chemistry, 80(3), 1557-1563. [Link]
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Mező, G., Pályi, I., Kőhidai, L., & Manea, M. (2018). Synthesis and in vitro biochemical evaluation of oxime bond-linked daunorubicin–GnRH-III conjugates developed for targeted drug delivery. Beilstein Journal of Organic Chemistry, 14(1), 820-831. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Assessment of Synthesized O-(2-Methoxyisopropyl)hydroxylamine
Introduction: Beyond Synthesis, Towards Functional Confidence
O-(2-Methoxyisopropyl)hydroxylamine is a versatile alkoxyamine reagent increasingly utilized in pharmaceutical development and chemical biology.[1] Its unique structure facilitates the formation of stable oxime linkages with aldehydes and ketones, a cornerstone reaction in bioconjugation, drug delivery, and the synthesis of complex molecules.[1][2] However, the successful application of this reagent is critically dependent on its purity and functional activity. The presence of residual starting materials, byproducts from synthesis, or degradation products can lead to inconsistent reaction kinetics, low yields, and the introduction of unknown entities into sensitive systems.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the quality of synthesized this compound. Moving beyond simple characterization, we present a suite of self-validating analytical protocols designed to provide a holistic understanding of the reagent's purity, structural integrity, and functional performance. We will explore the causality behind our choice of methods, compare the reagent's activity against common alternatives, and provide the detailed experimental workflows necessary for immediate implementation in a quality control or research setting.
Part 1: Purity and Identity Assessment: A Multi-Technique Approach
Ensuring the purity of this compound (CAS 103491-33-4) requires a multi-pronged analytical strategy.[3][4] No single technique can provide a complete picture. We advocate for a combination of spectroscopic and chromatographic methods to confirm identity, quantify the main component, and detect potential impurities.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR remains the gold standard for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are essential for confirming the covalent scaffold and identifying organic impurities.
-
Expertise & Experience: While a clean spectrum is a good indicator, the true value of NMR lies in understanding expected chemical shifts and identifying minor peaks that correspond to common synthesis-related impurities (e.g., residual solvents or starting materials). The absence of signals from precursor molecules is as important as the presence of the correct product signals.
Expected ¹H NMR Signals (in CDCl₃):
-
-OCH₃ (Methoxy group): A singlet around 3.2-3.4 ppm.
-
-C(CH₃)₂ (Isopropyl methyls): A singlet around 1.2-1.4 ppm.
-
-ONH₂ (Amine protons): A broad singlet that can vary in chemical shift (e.g., 5.0-6.0 ppm) and may exchange with D₂O.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm the presence of all expected peaks and their integration ratios in the ¹H spectrum.
-
Verify the number of unique carbons in the ¹³C spectrum.
-
Scrutinize the baseline for small impurity peaks and compare them against known spectra of potential contaminants.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is exceptionally sensitive for detecting volatile and semi-volatile impurities that may be present in the final product. Given the product's boiling point of approximately 73°C at 103 mmHg, it is well-suited for GC analysis.[3][6]
-
Trustworthiness: This protocol is self-validating through the use of a mass spectrometer detector. The fragmentation pattern of the main peak must match the expected pattern for C₄H₁₁NO₂, providing orthogonal confirmation of identity.[1] Any co-eluting peaks can be deconvoluted by their mass spectra.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis:
High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Impurities
Hydroxylamine derivatives often lack a strong UV chromophore, making direct detection by HPLC-UV challenging.[9][10] A robust method involves pre-column derivatization to attach a UV-active tag, allowing for sensitive detection and quantification.[11][12]
-
Expertise & Experience: We recommend derivatization with benzaldehyde. This reaction is rapid and specific to the hydroxylamine functional group, forming a benzaldoxime ether that can be easily detected by UV. This strategy overcomes the inherent detection limitations of the analyte.[11][13]
Caption: Derivatization of this compound for HPLC-UV analysis.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
-
Derivatization Reagent: Prepare a 10 mg/mL solution of benzaldehyde in methanol.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized product into a vial.
-
Add 1.0 mL of methanol and 0.5 mL of the benzaldehyde solution.
-
Add a catalyst, such as a few drops of acetic acid, to facilitate the reaction.
-
Vortex and allow to react for 15 minutes at room temperature.
-
Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis (~50 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[11]
-
Column Temperature: 30°C.
-
-
Analysis: Calculate purity based on the relative peak area of the derivatized product compared to any impurity peaks.
Table 1: Summary of Purity Assessment Techniques
| Technique | Parameter Measured | Typical Specification | Rationale & Key Insights |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Identity, Organic Impurities | Correct shifts and integrations | Confirms covalent structure; essential for identifying synthesis byproducts. |
| GC-MS | Identity, Volatile Impurities | >95.0% (by area %)[8] | Ideal for low-boiling point impurities; MS provides definitive identification. |
| HPLC-UV | Non-volatile Impurities, Purity | >95.0% (by area %) | Derivatization is key for sensitivity; quantifies polar or high MW impurities. |
Part 2: Functional Activity Assessment: A Standardized Kinetic Assay
Purity alone does not guarantee performance. An activity assay is crucial to confirm that the synthesized reagent can efficiently participate in oxime ligation. We describe a simple, quantitative UV-Vis spectrophotometric assay to measure the reaction rate with a model aldehyde.
-
Trustworthiness: The principle of this assay is the formation of an oxime, which is the intended reaction of the product.[14][15] By monitoring the change in absorbance over time as the hydroxylamine reacts with a chromophoric aldehyde (p-nitrobenzaldehyde), we can calculate a second-order rate constant (k₂). This provides a quantitative and reproducible measure of the reagent's functional activity that can be used to qualify different batches or compare against alternatives.
Caption: Workflow for the quantitative assessment of alkoxyamine activity via a kinetic assay.
Experimental Protocol: Kinetic Activity Assay
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM phosphate buffer at pH 7.0.
-
Aldehyde Stock: Prepare a 10 mM solution of p-nitrobenzaldehyde in DMSO.
-
Hydroxylamine Stock: Prepare a 100 mM solution of the synthesized this compound in the phosphate buffer.
-
Catalyst Stock: Prepare a 1 M solution of aniline in DMSO.[16]
-
-
Kinetic Run:
-
In a quartz cuvette, combine 850 µL of phosphate buffer, 50 µL of the aniline catalyst stock (final concentration 50 mM), and 50 µL of the p-nitrobenzaldehyde stock (final concentration 0.5 mM).
-
Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and monitor the absorbance at 280 nm to establish a baseline.
-
Initiate the reaction by adding 50 µL of the hydroxylamine stock (final concentration 5 mM).
-
Immediately begin recording the absorbance at 280 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k₂) can be determined by plotting the data and fitting it to the appropriate integrated rate law.
-
A higher k₂ value indicates greater reactivity and confirms the high functional activity of the synthesized material.
-
Part 3: Comparative Analysis with Alternative Reagents
To provide context for the performance of synthesized this compound, it is instructive to compare its activity against other commonly used alkoxyamines. Factors such as steric hindrance and electronic effects can significantly influence reaction rates.
-
Expertise & Experience: The choice of an alkoxyamine is often a trade-off between reactivity and stability. O-methylhydroxylamine is small and highly reactive, while larger groups like O-benzylhydroxylamine may react more slowly but can introduce other useful properties.[17] this compound offers a unique steric profile that can be advantageous in specific synthetic contexts. The kinetic assay described above provides the ideal platform for an objective, data-driven comparison.
Table 2: Performance Comparison of Common Alkoxyamine Reagents
| Reagent | Structure | Relative Reactivity (k₂) | Key Characteristics & Applications |
|---|---|---|---|
| Hydroxylamine HCl | H₂N-OH | Moderate | Unsubstituted, highly polar. Prone to side reactions; primarily used in simple organic synthesis.[18] |
| O-Methylhydroxylamine | H₂N-O-CH₃ | High | Smallest alkoxyamine, minimal steric hindrance, fast reaction rates. A benchmark for bioconjugation.[16] |
| This compound | H₂N-O-C(CH₃)₂OCH₃ | To be determined by assay | Moderate steric bulk may offer enhanced selectivity or stability of the resulting oxime. |
| O-Benzylhydroxylamine | H₂N-O-CH₂-Ph | Moderate-Low | Larger, more sterically hindered. Can be used for slower, more controlled ligations or when a benzyl group is desired.[19] |
Conclusion
The validation of synthesized this compound is a critical process that underpins the reliability of subsequent research and development. A cursory characterization is insufficient. The integrated approach detailed in this guide—combining NMR for structural verification, GC-MS and HPLC for impurity profiling, and a quantitative kinetic assay for functional validation—provides a robust and self-validating framework. By employing these methods, researchers can ensure that their reagent meets the high standards of purity and activity required for demanding applications, leading to more reproducible and trustworthy scientific outcomes.
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Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70.
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Reddy, G. V. S., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 58-66.
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ChemicalBook. (n.d.). This compound.
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Kumar, T., et al. (2018). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace.
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Somasundaram, G., & Kumar, C. R. (2001). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. Talanta, 55(2), 413–418.
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Zhang, J., et al. (2017). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 9(12), 1933–1942.
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BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
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Sastry, C. S. P., et al. (2000). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace.
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Rao, D. V., et al. (2022). A Validated Stability Indicating RP-HPLC Technique for the Determination of Hydroxylamine Content in Molnupiravir. Asian Journal of Pharmaceutical Research, 12(2), 114-119.
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LookChem. (n.d.). Cas 103491-33-4,this compound.
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Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry, 59(2), 656–672.
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Alfa Chemistry. (n.d.). CAS 103491-33-4 this compound.
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Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
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Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
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Wang, Y., et al. (2019). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N₂. Journal of Biological Chemistry, 294(49), 18884–18894.
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ResearchGate. (n.d.). The curves of hydroxylamine concentration over time for various oxime....
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ChemTube3D. (n.d.). Oxime formation.
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BenchChem. (2025). A Comparative Review of O-Methylhydroxylamine-Mediated Ligation and Other Leading Bioorthogonal Chemistries.
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ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?
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ResearchGate. (n.d.). Overlay of 1H NMR spectra comparing the hydroxylamine synthetic products.
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LabSolu. (n.d.). This compound.
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BenchChem. (2025). literature review of O-alkylhydroxylamine applications in research.
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Organic Chemistry Portal. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes.
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A Comparative Guide to the Validation of Analytical Methods for O-(2-Methoxyisopropyl)hydroxylamine Quantification
Introduction: The Imperative for Precise Quantification
In the landscape of pharmaceutical development, the control of impurities is not merely a quality benchmark but a fundamental pillar of patient safety. O-(2-Methoxyisopropyl)hydroxylamine, a reactive intermediate, falls into the category of potential genotoxic impurities (PGIs). These are compounds that, even at trace levels, can potentially damage DNA, necessitating stringent control.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate that such impurities be monitored and controlled to exceptionally low levels, often in the parts per million (ppm) range relative to the active pharmaceutical ingredient (API).[3][4][5][6][7]
This guide provides a comparative analysis of validated analytical methodologies for the robust quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of analytical method validation outlined by ICH guidelines Q2(R1) and the recently adopted Q2(R2).[4][8][9][10][11][12][13] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate an analytical method that is not only fit for its intended purpose but is also a self-validating system of trustworthiness and scientific integrity.[14]
The Analytical Challenge: Physicochemical Properties
The quantification of this compound presents a distinct set of analytical hurdles stemming from its inherent physicochemical properties. Similar to other hydroxylamine derivatives, it is characterized by:
-
High Polarity and Low Molecular Weight: These factors result in poor retention on traditional reversed-phase chromatography columns.
-
Lack of a Strong Chromophore: The molecule does not absorb ultraviolet (UV) light strongly, rendering standard HPLC-UV detection highly insensitive and impractical for trace-level analysis.[15][16]
-
Volatility: With a boiling point of 73°C at 103 mmHg, the compound is amenable to gas chromatography, but its thermal stability must be carefully considered.[17]
These challenges dictate that a successful analytical strategy must either employ a highly sensitive and universal detection method, such as mass spectrometry, or chemically modify the analyte through derivatization to enhance its detectability.[2][18]
Comparative Analysis of Premier Analytical Techniques
The two most suitable analytical strategies for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, which often necessitates pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][19] The mass spectrometer provides exceptional sensitivity and selectivity, making it ideal for trace-level impurity analysis.[1][3]
-
Principle of Operation: The sample is injected into a heated inlet, where this compound is vaporized. An inert carrier gas sweeps the vaporized analyte onto a chromatographic column. The column separates the analyte from other matrix components based on its boiling point and interaction with the stationary phase. Upon elution, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a unique chemical fingerprint for confident identification and quantification.
-
Key Advantages:
-
High Sensitivity & Selectivity: The use of Selected Ion Monitoring (SIM) mode allows the detector to focus on specific ions characteristic of the analyte, dramatically reducing background noise and enhancing sensitivity.[3]
-
No Derivatization Required: Direct analysis simplifies sample preparation and avoids potential side reactions or incomplete derivatization.
-
-
Causality Behind Experimental Choices:
-
Injection Technique: A splitless injection is chosen to ensure the entire sample volume reaches the column, maximizing sensitivity for trace analysis.
-
Inlet Temperature: The temperature must be high enough to ensure complete vaporization but low enough to prevent thermal degradation of the analyte.
-
Column Selection: A non-polar or mid-polarity column (e.g., 5% diphenyl, 95% dimethylpolysiloxane) is typically effective for separating a moderately polar analyte like this from a potentially non-polar API matrix.[19]
-
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/MS)
For analytes that are not amenable to GC or for laboratories where GC-MS is not available, HPLC is a robust alternative. To overcome the lack of a chromophore, pre-column derivatization is employed.[16][18]
-
Principle of Operation: Before injection, the sample is reacted with a derivatizing agent that covalently bonds to the this compound molecule. This agent is specifically chosen to impart a property that the original analyte lacks, typically a strong UV-absorbing or fluorescent moiety. The resulting derivative is then separated via HPLC and detected.
-
Key Advantages:
-
Versatility: Applicable to a wide range of APIs, including non-volatile or thermally labile compounds.
-
Enhanced Sensitivity: Derivatization can lower the limit of detection by several orders of magnitude, making trace analysis feasible with a standard UV detector.[15]
-
-
Causality Behind Experimental Choices:
-
Derivatizing Agent: A reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 3,5-dinitrobenzoyl chloride is selected because it reacts efficiently with the hydroxylamine group and attaches a highly responsive chromophore.[20]
-
Reaction Conditions: The derivatization reaction is optimized for pH, temperature, and time to ensure a complete and reproducible reaction, which is critical for accurate quantification.
-
Column Selection: A C18 reversed-phase column is typically used to separate the now more hydrophobic derivative from the unreacted agent and other components.
-
Visualization of Experimental Workflows
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key steps for each technique.
Caption: Workflow for GC-MS Quantification.
Caption: Workflow for HPLC with Pre-Column Derivatization.
Performance Data Comparison
The validation of an analytical method is the process that provides documented evidence that the procedure is suitable for its intended purpose.[14] The following table summarizes typical performance characteristics for the two methods, based on data from analogous hydroxylamine derivative analyses and aligned with ICH Q2(R1) expectations.[13][21]
| Validation Parameter | GC-MS | HPLC-UV with Pre-Column Derivatization | ICH Q2(R1) Guideline Context |
| Specificity | High. Demonstrated by unique mass spectrum and chromatographic retention time. Low risk of interference.[5][12] | High. Demonstrated by separating the derivative from API, impurities, and reagent peaks.[22] | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[21] |
| Range | 0.5 ppm - 10 ppm | 0.5 ppm - 15 ppm | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy (% Recovery) | 95.0% - 105.0% | 90.0% - 110.0% | Determined by applying the procedure to samples to which known amounts of the analyte have been added.[21] |
| Precision (%RSD) | |||
| - Repeatability | < 5% | < 5% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 10% | < 10% | Expresses within-laboratories variations: different days, different analysts, different equipment. |
| LOD (Limit of Detection) | ~0.1 ppm | ~0.1 ppm | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is common.[23][24][25] |
| LOQ (Limit of Quantitation) | ~0.5 ppm | ~0.5 ppm | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is common.[23][24][25][26] |
| Robustness | Resilient to minor changes in oven ramp rate and flow rate. | Resilient to minor changes in mobile phase composition (±2%) and column temperature (±2°C). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5] |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Protocol: GC-MS for this compound
This protocol is designed for high sensitivity and specificity.
-
System Suitability: Before analysis, inject a standard solution (e.g., 5 ppm) to verify system performance. Acceptance criteria typically include signal-to-noise ratio >10, peak tailing factor <2.0, and %RSD of <5% for six replicate injections.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL in dichloromethane.
-
Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API into a GC vial.
-
Add 1.0 mL of dichloromethane and vortex to dissolve. This yields a sample concentration of 100 mg/mL. The calibration standards correspond to 0.5 ppm to 10 ppm relative to this API concentration.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 200°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C (hold 1 min), ramp to 250°C at 20°C/min, hold 2 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI), 230°C.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound.
-
-
Analysis & Calculation:
-
Construct a calibration curve by plotting the peak area against concentration for the standard solutions.
-
Calculate the concentration of the analyte in the API sample using the linear regression equation from the calibration curve.
-
Protocol: HPLC-UV with Pre-Column Derivatization
This protocol provides a reliable alternative when GC-MS is not feasible.
-
System Suitability: Inject a derivatized standard solution to ensure adequate resolution between the derivative and reagent peaks (Resolution >2.0), peak tailing factor <2.0, and injection precision (%RSD <5%).
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium borate buffer, pH 9.0.
-
-
Standard & Sample Preparation (Derivatization):
-
Prepare standard solutions of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
For each standard and sample: To 500 µL of solution, add 200 µL of borate buffer and 200 µL of the derivatizing reagent.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of a quenching solution (e.g., 2 M HCl) to stop the reaction.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
-
Analysis & Calculation:
-
Follow the same quantification procedure as described for the GC-MS method, using the peak area of the derivative.
-
Conclusion and Method Selection Rationale
Both GC-MS and HPLC with pre-column derivatization are powerful, validatable techniques for the quantification of this compound at trace levels required by regulatory standards.
-
Choose GC-MS when: The highest level of specificity is required, and the analyte is confirmed to be thermally stable. Its direct analysis approach offers a simpler, faster sample preparation workflow.
-
Choose HPLC with Pre-Column Derivatization when: The API matrix is complex and non-volatile, causing interference in the GC system, or if the analyte shows thermal degradation. This method is also a robust choice for quality control laboratories where HPLC-UV systems are more commonplace.
Ultimately, the choice of method must be based on a risk assessment and justified by thorough validation data demonstrating that the chosen procedure is fit for its intended purpose: ensuring the safety and quality of the final drug product.
References
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Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
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Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu Scientific Instruments. Available from: [Link]
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Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available from: [Link]
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Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available from: [Link]
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Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. Available from: [Link]
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A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. Available from: [Link]
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A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Royal Society of Chemistry. Available from: [Link]
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Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available from: [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. Available from: [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. Available from: [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). IDEAS/RePEc. Available from: [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available from: [Link]
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Validation of analytical methods. Netpharmalab. Available from: [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available from: [Link]
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Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-(2-Methoxyisopropyl)hydroxylamine
For researchers and professionals in drug development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. O-(2-Methoxyisopropyl)hydroxylamine, a versatile reagent in pharmaceutical synthesis, requires careful management due to its inherent hazards.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the well-being of laboratory personnel and environmental protection.
Understanding the Hazards: Why Caution is Critical
This compound is classified as a flammable liquid (Category 3) and is corrosive, causing severe skin burns and eye damage.[2][3] It is also sensitive to heat and air.[4] Like other hydroxylamine derivatives, it can be reactive and potentially unstable under certain conditions. Hydroxylamine and its salts are known to be thermally unstable and can decompose violently, especially when heated.[5][6] Therefore, improper disposal can lead to dangerous chemical reactions, fires, or environmental contamination.
| Hazard Classification | Description | Source |
| Flammable Liquid, Category 3 | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. | [2] |
| Skin Corrosion, Category 1B | Causes severe skin burns. | [2] |
| Serious Eye Damage, Category 1 | Causes serious eye damage. | [2] |
| Heat and Air Sensitive | The compound may decompose or react upon exposure to heat or air. | [4] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator is necessary.[7]
Disposal Workflow: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.[7][8]
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless you are certain of their compatibility. Incompatibilities can lead to dangerous reactions. It is incompatible with strong oxidizing agents, strong bases, and certain metals.[5]
-
Use Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical, such as glass or certain types of plastic.[7] Avoid aluminum or galvanized containers.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Cool and Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2] The recommended storage temperature is refrigerated.
-
Away from Incompatibles: Ensure the storage location is away from heat sources, sparks, and incompatible materials.[2]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.
-
Contact a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal companies. Contact them to schedule a pickup.
-
Provide Information: Be prepared to provide the waste disposal company with the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Advanced Topic: Chemical Neutralization (For Expert Use Only)
While professional disposal is the standard, in some research settings, chemical neutralization may be considered for small quantities. This is an advanced procedure that should only be performed by experienced chemists with a thorough understanding of the reaction and its potential hazards.
Hydroxylamine and its derivatives are reducing agents and can be decomposed by oxidation. A patented method for the degradation of hydroxylamine in aqueous solutions involves treatment with an oxidizing agent, such as an alkali or alkaline earth metal hypohalite, at a pH below 8.[9]
This procedure is provided for informational purposes only and is not a recommendation for routine disposal. A thorough risk assessment must be conducted before attempting any chemical neutralization.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a dry, inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or the local fire department.[7]
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
By adhering to these stringent protocols, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.
References
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Hydroxylamine hydrochloride. (n.d.). Szabo-Scandic. Retrieved from [Link]
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Cas 103491-33-4,this compound | lookchem. (n.d.). LookChem. Retrieved from [Link]
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Uri, J. V. (1984). Hydroxylamine inactivation of cephalosporins: nucleophilic attack on beta-lactam structures. Acta Microbiologica Hungarica, 31(4), 399–404. Retrieved from [Link]
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Saphon, S., & Crofts, A. R. (1977). Factors influencing hydroxylamine inactivation of photosynthetic water oxidation. Zeitschrift für Naturforschung C, 32(9-10), 617–626. Retrieved from [Link]
- Method of decomposing hydroxylamine in aqueous solutions. (n.d.). Google Patents.
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HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. (n.d.). NJ.gov. Retrieved from [Link]
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Navigating the Synthesis Frontier: A Guide to Safely Handling O-(2-Methoxyisopropyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
O-(2-Methoxyisopropyl)hydroxylamine is a valuable reagent in modern medicinal chemistry, offering a pathway to novel molecular architectures. However, its utility is matched by a significant hazard profile that demands meticulous planning and execution in its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Inherent Risks
This compound is classified as a flammable liquid (Category 3), causes severe skin burns and eye damage (Category 1B), and is harmful if swallowed or in contact with skin.[1] A primary concern with hydroxylamines is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2][3] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[4][5] Furthermore, hydroxylamines can be unstable and may decompose violently when heated.[4][5]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 103491-33-4 | [6] |
| Molecular Formula | C4H11NO2 | [] |
| Molecular Weight | 105.14 g/mol | [] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 73°C / 103mmHg | [8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.
Hand Protection: A Critical Choice
Standard nitrile gloves, while common in laboratory settings, offer poor resistance to amines and may not provide adequate protection against this compound.[10][11]
-
Primary Recommendation: Butyl rubber gloves are the preferred choice. They provide excellent resistance to a wide range of chemicals, including ketones, esters, and amines.[12][13][14]
-
Alternative: Neoprene gloves can be considered as an alternative, offering good resistance to a broad spectrum of chemicals.
-
Double Gloving: For all handling procedures, it is highly recommended to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Immediate Replacement: If a glove becomes contaminated, it must be removed and replaced immediately.
Eye and Face Protection: Shielding from Corrosive Splashes
Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield worn over chemical splash goggles is required.
Body Protection: A Barrier Against Skin Contact
To prevent skin contact, which can cause severe burns and systemic toxicity, appropriate body protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement for all handling procedures.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron made of a material like butyl rubber or neoprene should be worn over the lab coat.
-
Full-Body Protection: For large-scale operations or in the event of a spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. In situations where a fume hood is not available or as a supplementary measure during high-risk procedures, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.
-
Fit Testing: A formal respiratory protection program that includes fit testing is essential to ensure the respirator provides a proper seal.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents within the chemical fume hood before introducing this compound.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Dispense the liquid carefully to avoid splashing. Use a syringe or cannula for transfers when possible.
-
Keep the container of this compound closed when not in use.
-
Maintain a clean and organized workspace within the fume hood.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
-
Disposal Plan: Responsible Deactivation and Waste Management
Improper disposal of this compound and its waste products can pose a significant environmental and safety hazard.
Waste Neutralization Protocol
Due to its hazardous nature, this compound waste should be neutralized before disposal. One effective method involves treatment with sodium hydroxide in the presence of activated carbon.[15] Another approach is to react the hydroxylamine waste with a ketone (like acetone) or an aldehyde, followed by gentle heating to decompose the resulting oxime into less hazardous products.[16][17]
Step-by-Step Neutralization (Ketone/Aldehyde Method):
-
Dilution: In a suitable container within a fume hood, dilute the hydroxylamine-containing waste with a water-miscible solvent to a concentration of less than 5%.
-
Addition of Ketone/Aldehyde: Slowly add an excess of a simple ketone (e.g., acetone) or aldehyde to the diluted waste solution with stirring.
-
Gentle Heating: Gently warm the mixture to facilitate the decomposition of the formed oxime. The endpoint of the reaction is the cessation of gas evolution.
-
Final Disposal: The neutralized solution should be disposed of as hazardous waste according to institutional and local regulations.
Important Considerations:
-
This neutralization procedure is exothermic and should be performed with caution, especially with larger quantities.
-
Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[18]
For all exposures, be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency medical personnel.
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Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com. (2024, September 6). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




